Rhamnetin Tetraacetate
描述
Structure
3D Structure
属性
CAS 编号 |
16280-26-5 |
|---|---|
分子式 |
C24H20O11 |
分子量 |
484.4 g/mol |
IUPAC 名称 |
[2-acetyloxy-4-(3,5-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C24H20O11/c1-11(25)31-17-7-6-15(8-18(17)32-12(2)26)23-24(34-14(4)28)22(29)21-19(33-13(3)27)9-16(30-5)10-20(21)35-23/h6-10H,1-5H3 |
InChI 键 |
KZTALIDUOQKECB-UHFFFAOYSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Rhamnetin tetraacetate; |
产品来源 |
United States |
Foundational & Exploratory
Rhamnetin Tetraacetate: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Rhamnetin (B192265) Tetraacetate, covering its chemical structure, properties, and biological activities, with a focus on its potential as a therapeutic agent.
Chemical Structure and Identification
Rhamnetin tetraacetate is the acetylated derivative of Rhamnetin, a naturally occurring O-methylated flavonoid. The acetylation of the four hydroxyl groups enhances its lipophilicity, which can influence its bioavailability and biological activity.
Table 1: Chemical Identification of this compound
| Identifier | Value | Citation |
| Systematic Name | 3,5-bis(acetyloxy)-2-(3,4-bis(acetyloxy)phenyl)-7-methoxy-4H-1-benzopyran-4-one | [1] |
| CAS Number | 16280-26-5 | [2] |
| Molecular Formula | C₂₄H₂₀O₁₁ | [1] |
| SMILES | CC(=O)Oc1ccc(cc1OC(=O)C)-c2c(c(=O)c3c(cc(cc3o2)OC)OC(=O)C)OC(=O)C | [1] |
| InChI | InChI=1S/C24H20O11/c1-11(25)31-17-7-6-15(8-18(17)32-12(2)26)23-24(34-14(4)28)22(29)21-19(33-13(3)27)9-16(30-5)10-20(21)35-23/h6-10H,1-5H3 | [1] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and in vitro/in vivo testing.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 484.41 g/mol | [1][3] |
| Appearance | Needles | [3] |
| Melting Point | 189-190 °C | [3] |
| Solubility | Soluble in acetone (B3395972) + methanol (B129727) | [3] |
| Storage Temperature | -20°C | [2] |
Biological Activity and Signaling Pathways
This compound is recognized as a potent antiplatelet compound, capable of strongly inhibiting platelet aggregation induced by various agonists such as arachidonic acid, collagen, and Platelet-Activating Factor (PAF).[2][4] The biological activities of its parent compound, Rhamnetin, are more extensively studied and provide insights into the potential mechanisms of this compound. Rhamnetin exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[5][6][7][8][9] These effects are mediated through the modulation of several key signaling pathways.
MAPK Signaling Pathway
Rhamnetin has been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the downstream targets p38, ERK, and JNK.[1][4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Rhamnetin's inhibition of the MAPK signaling pathway.
Notch-1 Signaling Pathway
Rhamnetin has been demonstrated to suppress the Notch-1 signaling pathway, which is crucial in cell proliferation, differentiation, and survival. By inhibiting Notch-1, Rhamnetin can induce apoptosis in cancer cells and enhance radiosensitivity.[3]
Caption: Rhamnetin's inhibitory effect on the Notch-1 signaling pathway.
TLR4 Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering inflammatory responses. Isorhamnetin, an isomer of rhamnetin, has been shown to inhibit this pathway. Given the structural similarity, it is plausible that rhamnetin and its tetraacetate derivative may also modulate TLR4 signaling.[10][11]
Caption: Postulated inhibition of the TLR4 signaling pathway.
Experimental Protocols
This section outlines key experimental methodologies relevant to the synthesis, purification, and biological evaluation of this compound.
Synthesis of this compound
This compound can be synthesized from its parent compound, Rhamnetin, through acetylation. A general procedure for the acetylation of flavonoids involves the use of acetic anhydride (B1165640) in the presence of a base such as pyridine. A more specific synthesis can be adapted from the acetylation of the structurally similar flavonoid, quercetin.
Protocol: Acetylation of Rhamnetin
-
Dissolve Rhamnetin in pyridine.
-
Add acetic anhydride dropwise to the solution.
-
Stir the reaction mixture at room temperature for a designated period (e.g., 3 hours).
-
Dilute the reaction mixture with a suitable organic solvent (e.g., CH₂Cl₂).
-
Wash the organic layer with an acidic aqueous solution (e.g., 3 M HCl) to remove pyridine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica (B1680970) gel flash chromatography.
Purification
The primary method for the purification of Rhamnetin and its derivatives is crystallization.[12] For this compound, recrystallization from a solvent mixture such as acetone and methanol is effective.[3] Column chromatography is also a standard procedure for purifying flavonoid derivatives.
Protocol: Purification by Crystallization
-
Dissolve the crude this compound in a minimal amount of hot acetone.
-
Slowly add methanol to the solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals under vacuum.
Platelet Aggregation Assay
The antiplatelet activity of this compound can be evaluated using a platelet aggregation assay, commonly performed using light transmission aggregometry (LTA).[6]
Protocol: Light Transmission Aggregometry
-
Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 194 x g for 18 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 1465 x g for 20 minutes) to obtain PPP, which is used as a reference (100% aggregation).[6]
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
-
Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a short period.
-
Initiate platelet aggregation by adding an agonist (e.g., arachidonic acid, collagen, or PAF).
-
Monitor the change in light transmission through the sample over time. An increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
The extent of aggregation is quantified as the maximum percentage change in light transmission, with PPP as the 100% reference.
-
Calculate the IC₅₀ value for this compound to determine its potency.
-
References
- 1. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhamnetin and Cirsiliol Induce Radiosensitization and Inhibition of Epithelial-Mesenchymal Transition (EMT) by miR-34a-mediated Suppression of Notch-1 Expression in Non-small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis [mdpi.com]
- 5. Antiplatelet and Anticoagulant Activity of Isorhamnetin and Its Derivatives Isolated from Sea Buckthorn Berries, Measured in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rhamnetin | 90-19-7 [chemicalbook.com]
Rhamnetin Tetraacetate: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Rhamnetin (B192265) Tetraacetate, a derivatized flavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, synthesis, and biological activities, with a focus on its anti-inflammatory, antiplatelet, and vasorelaxant potential.
Core Compound Specifications
Rhamnetin Tetraacetate, the tetra-acetylated form of Rhamnetin, exhibits modified physicochemical properties that may influence its bioavailability and biological activity.
| Property | Value | Reference |
| CAS Number | 16280-26-5 | [1] |
| Molecular Weight | 484.41 g/mol | [2] |
| Molecular Formula | C₂₄H₂₀O₁₁ | [2] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided below, adapted from established methods for the acetylation of flavonoids.
Experimental Protocol: Acetylation of Rhamnetin
Materials:
-
Rhamnetin
-
Acetic Anhydride (B1165640)
-
Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 3 M solution
-
Magnesium Sulfate (B86663) (MgSO₄)
-
Silica (B1680970) Gel for flash chromatography
-
Solvents for flash chromatography (e.g., CH₂Cl₂/hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve Rhamnetin in a mixture of dichloromethane and pyridine.
-
Add acetic anhydride dropwise to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Dilute the solution with dichloromethane and wash it sequentially with 3 M aqueous HCl.
-
Dry the organic layer over magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel flash chromatography to obtain this compound.
Biological Activities and Mechanisms of Action
Rhamnetin and its derivatives have been shown to possess a range of biological activities. This guide focuses on the anti-inflammatory, antiplatelet, and vasorelaxing effects.
Anti-inflammatory Activity
Rhamnetin has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Line:
-
RAW264.7 murine macrophage cell line
Treatment:
-
Seed RAW264.7 cells in 96-well plates.
-
Pre-treat the cells with varying concentrations of Rhamnetin for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate for 24 hours.
Endpoint Measurement:
-
Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
Signaling Pathway Analysis:
Rhamnetin's anti-inflammatory effects are mediated by its interaction with the Mitogen-Activated Protein Kinase (MAPK) and Notch-1 signaling pathways.
Experimental Workflow: Western Blot for MAPK Phosphorylation
Caption: Western blot workflow for MAPK phosphorylation analysis.
Experimental Workflow: Luciferase Reporter Assay for Notch-1 Signaling
Caption: Luciferase reporter assay for Notch-1 signaling.
Signaling Pathway Diagram: Rhamnetin's Anti-inflammatory Action
References
The Biological Activity of Rhamnetin Tetraacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of Rhamnetin (B192265) Tetraacetate is limited in publicly available scientific literature. This guide synthesizes information on the parent compound, rhamnetin, and the effects of acetylation on similar flavonoids to provide a comprehensive overview of its predicted properties and potential for further investigation. All inferences and extrapolations are clearly noted.
Introduction
Rhamnetin, a naturally occurring O-methylated flavonol, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1] Acetylation of flavonoids is a common chemical modification strategy employed to enhance their bioavailability, stability, and biological efficacy.[2][3] Rhamnetin possesses four hydroxyl groups that are susceptible to acetylation, yielding Rhamnetin Tetraacetate. This technical guide explores the predicted biological activities, potential mechanisms of action, and proposed experimental protocols for the study of this compound, drawing parallels from its parent compound and other acetylated flavonoids.
Synthesis of this compound
The synthesis of this compound can be inferred from established protocols for flavonoid acetylation. A common method involves the reaction of rhamnetin with acetic anhydride (B1165640) in the presence of a catalyst such as pyridine.[4]
Proposed Experimental Protocol: Acetylation of Rhamnetin
-
Dissolution: Dissolve rhamnetin in a suitable solvent, such as pyridine.
-
Acetylation: Add an excess of acetic anhydride to the solution.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 12-24 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding ice-cold water.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with dilute acid, brine, and water, then dry it over anhydrous sodium sulfate. Purify the crude product using column chromatography or recrystallization to obtain pure this compound.
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];
Rhamnetin [label="Rhamnetin"]; AceticAnhydride [label="Acetic Anhydride\n(Excess)"]; Pyridine [label="Pyridine\n(Catalyst)"]; Reaction [label="Stir at Room Temperature"]; Workup [label="Aqueous Workup\n& Purification"]; RTA [label="this compound"];
Rhamnetin -> Reaction; AceticAnhydride -> Reaction; Pyridine -> Reaction; Reaction -> Workup; Workup -> RTA; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Proposed synthesis workflow for this compound.
Predicted Biological Activities
Based on the known activities of rhamnetin and the observed effects of acetylation on other flavonoids, this compound is predicted to exhibit enhanced anti-inflammatory, anticancer, and antioxidant properties.
Anticancer Activity
Rhamnetin has been shown to inhibit the proliferation of various cancer cells.[5][6] Studies on other flavonoids like quercetin (B1663063) and kaempferol (B1673270) have demonstrated that acetylation can enhance their anticancer efficacy.[4][7] For instance, acetylated quercetin showed increased inhibition of cell proliferation in breast cancer, colon cancer, and liver cancer cell lines compared to its parent compound.[4] It is therefore plausible that this compound could exhibit more potent anticancer activity than rhamnetin.
Predicted Mechanisms of Anticancer Activity:
-
Induction of Apoptosis: Rhamnetin induces apoptosis in cancer cells. Acetylation may enhance this effect.
-
Cell Cycle Arrest: Rhamnetin has been shown to arrest the cell cycle in cancer cells.[8]
-
Inhibition of Signaling Pathways: Rhamnetin is known to modulate signaling pathways involved in cancer progression, such as the Notch-1 pathway.[9]
Table 1: Comparative Anticancer Activity (IC50 Values) of Rhamnetin and Other Acetylated Flavonoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Rhamnetin | SKOV3 (Ovarian Cancer) | Not explicitly stated, but cytotoxic effects observed | [8] |
| Quercetin | MDA-MB-231 (Breast Cancer) | 24.3 | [4] |
| 5Ac-Quercetin | MDA-MB-231 (Breast Cancer) | 17.4 | [4] |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 46.7 | [4] |
| 4Ac-Kaempferol | MDA-MB-231 (Breast Cancer) | 33.6 | [4] |
Anti-inflammatory Activity
Rhamnetin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[10][11] It has been shown to modulate inflammatory signaling pathways, including the MAPK and NF-κB pathways.[10][12] Acetylation of flavonoids can enhance their anti-inflammatory effects.[3]
Predicted Mechanisms of Anti-inflammatory Activity:
-
Inhibition of Pro-inflammatory Cytokines: Rhamnetin suppresses the production of TNF-α, IL-6, and other pro-inflammatory cytokines.[11][13]
-
Modulation of Inflammatory Pathways: Rhamnetin inhibits the phosphorylation of JNK and p38 MAPK.[10][14] this compound may show enhanced inhibition of these pathways.
Table 2: Anti-inflammatory Activity of Rhamnetin
| Assay | Cell Line | Treatment | Inhibition | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Rhamnetin (50 µM) + LPS | ~95.7% | [10] |
| IL-6 Production | RAW 264.7 | Rhamnetin (50 µM) + LPS | >75% | [10] |
| TNF-α Secretion (in vivo) | Mouse model of sepsis | Rhamnetin | 51.8% (lung), 56.9% (serum) | [10] |
| IL-6 Secretion (in vivo) | Mouse model of sepsis | Rhamnetin | 67.7% (lung), 89.4% (serum) | [10] |
Antioxidant Activity
Rhamnetin is a known antioxidant that can scavenge free radicals and enhance the activity of antioxidant enzymes.[1][15] The effect of acetylation on the antioxidant activity of flavonoids is complex and can depend on the specific compound and the assay used. While some studies suggest that acetylation can decrease the direct radical scavenging activity due to the masking of hydroxyl groups, it may enhance cellular antioxidant effects by improving cell permeability.[2]
Predicted Mechanisms of Antioxidant Activity:
-
Direct Radical Scavenging: The free hydroxyl groups in rhamnetin are crucial for its radical scavenging activity. Acetylation would likely reduce this direct activity.
-
Induction of Antioxidant Enzymes: Rhamnetin has been shown to increase the expression of catalase and superoxide (B77818) dismutase (SOD).[15] The effect of this compound on these enzymes requires investigation.
Signaling Pathways
Rhamnetin modulates several key signaling pathways involved in inflammation and cancer. It is anticipated that this compound would interact with these same pathways, potentially with altered potency.
dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", penwidth=1.5, arrowhead="tee"];
LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05"]; TLR4 [label="TLR4"]; MAPK_pathway [label="MAPK Pathway\n(p38, JNK, ERK)"]; NFkB_pathway [label="NF-κB Pathway"]; Inflammatory_Mediators [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)\nNO Production"]; Rhamnetin [label="Rhamnetin", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
LPS -> TLR4 [color="#4285F4", arrowhead="normal"]; TLR4 -> MAPK_pathway [color="#4285F4", arrowhead="normal"]; TLR4 -> NFkB_pathway [color="#4285F4", arrowhead="normal"]; MAPK_pathway -> Inflammatory_Mediators [color="#4285F4", arrowhead="normal"]; NFkB_pathway -> Inflammatory_Mediators [color="#4285F4", arrowhead="normal"]; Rhamnetin -> MAPK_pathway; Rhamnetin -> NFkB_pathway; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Predicted inhibition of inflammatory signaling by Rhamnetin.
dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", penwidth=1.5, arrowhead="tee"];
Growth_Factors [label="Growth Factors", shape=ellipse, fillcolor="#FBBC05"]; Receptor [label="Receptor Tyrosine Kinase"]; Notch1_pathway [label="Notch-1 Pathway"]; Cell_Proliferation [label="Cell Proliferation\n& Survival"]; Rhamnetin [label="Rhamnetin", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Growth_Factors -> Receptor [color="#4285F4", arrowhead="normal"]; Receptor -> Notch1_pathway [color="#4285F4", arrowhead="normal"]; Notch1_pathway -> Cell_Proliferation [color="#4285F4", arrowhead="normal"]; Rhamnetin -> Notch1_pathway; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Predicted modulation of the Notch-1 cancer pathway by Rhamnetin.
Proposed Experimental Workflows
To validate the predicted biological activities of this compound, a systematic experimental approach is necessary.
dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];
Synthesis [label="Synthesis & Purification\nof this compound"]; In_Vitro_Anticancer [label="In Vitro Anticancer Assays\n(MTT, Apoptosis, Cell Cycle)"]; In_Vitro_Anti_inflammatory [label="In Vitro Anti-inflammatory Assays\n(NO, Cytokine Measurement)"]; In_Vitro_Antioxidant [label="In Vitro Antioxidant Assays\n(DPPH, ABTS, Cellular AO Assays)"]; Mechanism_Studies [label="Mechanism of Action Studies\n(Western Blot, qPCR)"]; In_Vivo_Studies [label="In Vivo Animal Models"];
Synthesis -> In_Vitro_Anticancer; Synthesis -> In_Vitro_Anti_inflammatory; Synthesis -> In_Vitro_Antioxidant; In_Vitro_Anticancer -> Mechanism_Studies; In_Vitro_Anti_inflammatory -> Mechanism_Studies; Mechanism_Studies -> In_Vivo_Studies; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Proposed experimental workflow for evaluating this compound.
Detailed Methodologies:
-
MTT Assay for Cytotoxicity:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
-
Nitric Oxide (NO) Assay:
-
Culture RAW 264.7 macrophages in 96-well plates.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Conclusion and Future Directions
This compound is a promising, yet understudied, derivative of the biologically active flavonoid, rhamnetin. Based on the structure-activity relationships of other acetylated flavonoids, it is hypothesized that this compound will exhibit enhanced anticancer and anti-inflammatory properties, potentially with improved bioavailability. This technical guide provides a framework for the synthesis, characterization, and biological evaluation of this compound. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential. Future research should focus on direct synthesis and in vitro and in vivo testing to confirm the hypotheses presented in this guide.
References
- 1. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Rhamnetin is a multifaceted flavonoid with potential in cancer therapy: current insights and future directions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rhamnetin, a nutraceutical flavonoid arrests cell cycle progression of human ovarian cancer (SKOV3) cells by inhibiting the histone deacetylase 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhamnetin and Cirsiliol Induce Radiosensitization and Inhibition of Epithelial-Mesenchymal Transition (EMT) by miR-34a-mediated Suppression of Notch-1 Expression in Non-small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effects of Rhamnetin in Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis Model and the Underlying Mechanism [mdpi.com]
- 14. Evaluation of Rhamnetin as an Inhibitor of the Pharmacological Effect of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medscidiscovery.com [medscidiscovery.com]
Rhamnetin Tetraacetate: An In-depth Technical Guide on its In Vitro Mechanism of Action
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature predominantly focuses on the biological activities of rhamnetin (B192265), the parent flavonoid. Rhamnetin tetraacetate is a derivative where the four hydroxyl groups of rhamnetin are acetylated. In biological systems, such acetylated forms often act as prodrugs, which are metabolized (deacetylated) intracellularly to release the active parent compound, rhamnetin. Therefore, this guide will focus on the extensively studied in vitro mechanism of action of rhamnetin , which is considered the biologically active molecule responsible for the therapeutic effects observed.
Core In Vitro Mechanisms of Action of Rhamnetin
Rhamnetin, an O-methylated flavonol, demonstrates a wide range of pharmacological effects in vitro, primarily attributed to its anti-inflammatory, anti-cancer, and antioxidant properties. These effects are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Activity
Rhamnetin exerts potent anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.
-
Inhibition of the NF-κB Signaling Pathway: Rhamnetin has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. It inhibits the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of IκBα. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby reducing the transcription of pro-inflammatory genes.[1]
-
Modulation of MAPK Signaling: Rhamnetin influences the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, Extracellular signal-Regulated Kinase (ERK), and c-Jun N-terminal Kinase (JNK).[2] By inhibiting the phosphorylation of these kinases, rhamnetin downregulates the expression of inflammatory mediators.
-
Reduction of Pro-inflammatory Mediators: Rhamnetin significantly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various cell models, often stimulated by lipopolysaccharide (LPS).[2][3]
-
Enzyme Inhibition: Rhamnetin has been identified as an inhibitor of secretory Phospholipase A2 (sPLA2), an enzyme involved in the inflammatory process.[4][5]
Anticancer Activity
Rhamnetin exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines through multiple mechanisms.
-
Induction of Apoptosis: Rhamnetin triggers programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This includes the activation of caspase-3 and caspase-9, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[6][7] It can also modulate the expression of apoptosis-regulatory proteins.
-
Cell Cycle Arrest: This flavonoid has been shown to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
-
Regulation of the miR-34a/Notch-1 Signaling Pathway: In human breast cancer cells, rhamnetin upregulates the expression of the tumor-suppressive microRNA-34a (miR-34a) in a p53-dependent manner. This leads to the downregulation of Notch-1 expression, a pathway often implicated in cancer cell survival and proliferation.[6][8]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): Rhamnetin can inhibit EMT, a process by which cancer cells gain migratory and invasive properties.[8]
Antioxidant Activity
Rhamnetin's structure, with its multiple hydroxyl groups, contributes to its potent antioxidant properties.
-
Radical Scavenging: It directly scavenges reactive oxygen species (ROS), thus protecting cells from oxidative damage.
-
Upregulation of Antioxidant Enzymes: Rhamnetin has been shown to enhance the expression of antioxidant enzymes like catalase (CAT) and manganese superoxide (B77818) dismutase (Mn-SOD), which play a crucial role in detoxifying harmful ROS.[7]
Data Presentation: Quantitative In Vitro Effects of Rhamnetin
The following tables summarize the quantitative data on the in vitro biological activities of rhamnetin from various studies.
Table 1: Anti-inflammatory Effects of Rhamnetin
| Cell Line | Stimulant | Parameter Measured | Concentration of Rhamnetin | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS | NO Production | 1 µM | 36.1% | [3] |
| RAW 264.7 | LPS | NO Production | 50 µM | 95.7% | [3] |
| RAW 264.7 | LPS | IL-6 Production | 50 µM | >80% | [3] |
| RAW 264.7 | E. coli | NO Production | 1.6 µM | 11.6% | [3] |
| RAW 264.7 | E. coli | NO Production | 50 µM | 78.2% | [3] |
| RAW 264.7 | E. coli | IL-6 Production | 6.3 µM | 12.9% | [3] |
| RAW 264.7 | E. coli | IL-6 Production | 50 µM | 92.5% | [3] |
| RAW 264.7 | CRAB | NO Production | 3.1 µM | 22.3% | [3] |
| RAW 264.7 | CRAB | NO Production | 50 µM | 77.5% | [3] |
| RAW 264.7 | CRAB | IL-6 Production | 3.1 µM | 5.4% | [3] |
| RAW 264.7 | CRAB | IL-6 Production | 50 µM | 74.4% | [3] |
| Rat OHSC | LPS | TNF-α Release | 25 µM & 100 µM | Significant Inhibition | [9] |
| Rat OHSC | LPS | NO Release | 25 µM & 100 µM | Significant Inhibition | [9] |
CRAB: Carbapenem-Resistant Acinetobacter baumannii; LPS: Lipopolysaccharide; NO: Nitric Oxide; IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha; OHSC: Organotypic Hippocampal Slice Cultures.
Table 2: Anticancer Effects of Rhamnetin
| Cell Line | Assay | Parameter Measured | Concentration of Rhamnetin | Effect | Reference |
| MCF-7 | Cell Proliferation | Inhibition of cell growth | Dose- and time-dependent | Significant inhibition | [6] |
| MCF-7 | ELISA | Caspase-3/9 Activity | 20 µM & 25 µM | Significant increase | [6] |
| MCF-7 | Western Blot | p53 Protein Expression | 20 µM & 25 µM | Significant increase | [6] |
| MCF-7 | RT-qPCR | miR-34a Expression | 20 µM & 25 µM | Significant increase | [6] |
| MCF-7 | Western Blot | Notch-1 Expression | 20 µM & 25 µM | Significant decrease | [6] |
| LNCaP & PC-3 | Not specified | Apoptosis | Not specified | Enhanced | [10] |
MCF-7: Human breast adenocarcinoma cell line; LNCaP & PC-3: Human prostate cancer cell lines.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by rhamnetin and a general experimental workflow for its in vitro analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Rhamnetin as an Inhibitor of the Pharmacological Effect of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhamnetin induces apoptosis in human breast cancer cells via the miR-34a/Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscidiscovery.com [medscidiscovery.com]
- 8. Rhamnetin and Cirsiliol Induce Radiosensitization and Inhibition of Epithelial-Mesenchymal Transition (EMT) by miR-34a-mediated Suppression of Notch-1 Expression in Non-small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dietary flavonoid rhamnetin inhibits both inflammation and excitotoxicity during ethanol withdrawal in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Rhamnetin vs. Rhamnetin Tetraacetate: A Technical Guide to Comparative Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhamnetin (B192265), a naturally occurring O-methylated flavonoid, exhibits a range of promising pharmacological activities. However, like many flavonoids, its therapeutic potential is often hampered by poor oral bioavailability. This technical guide explores the potential of rhamnetin tetraacetate, a synthetic derivative, to overcome this limitation. While direct comparative pharmacokinetic studies between rhamnetin and this compound are not yet available in published literature, this document provides a comprehensive overview based on established principles of flavonoid chemistry, prodrug design, and bioavailability enhancement strategies. We will delve into the theoretical framework supporting the hypothesis that acetylation of rhamnetin can lead to improved oral absorption, present hypothetical experimental protocols for future studies, and visualize the underlying concepts.
Introduction to Rhamnetin and the Bioavailability Challenge
Rhamnetin (7-O-methylquercetin) is a flavonoid found in various plants and fruits. Its structure, featuring a methoxy (B1213986) group, is believed to confer greater metabolic stability compared to its parent compound, quercetin. Despite this advantage, the inherent polarity of the remaining hydroxyl groups on the flavonoid backbone can limit its passive diffusion across the lipid-rich membranes of the intestinal epithelium, resulting in low and variable oral bioavailability.
To enhance the therapeutic efficacy of such compounds, prodrug strategies are often employed. A common approach involves the esterification of polar hydroxyl groups to create a more lipophilic molecule that can more readily traverse cell membranes. Following absorption, these ester linkages are designed to be cleaved by endogenous esterases, releasing the active parent compound into systemic circulation. This compound is a prime candidate for such a prodrug approach.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
While direct experimental data for this compound is lacking, we can extrapolate its likely properties based on the well-understood effects of acetylation on flavonoids. The following table summarizes the existing data for rhamnetin and the predicted properties of this compound.
| Parameter | Rhamnetin | This compound (Predicted) | Rationale for Prediction |
| Physicochemical Properties | |||
| Molecular Formula | C₁₆H₁₂O₇ | C₂₄H₂₀O₁₁ | Addition of four acetyl groups (C₂H₃O) |
| Molecular Weight | 316.26 g/mol | 484.41 g/mol | Increased molecular mass from acetyl groups |
| LogP (Lipophilicity) | ~1.9 | Significantly > 1.9 | Acetylation masks polar hydroxyl groups, increasing lipophilicity. |
| Aqueous Solubility | Low | Very Low | Increased lipophilicity generally decreases aqueous solubility. |
| Pharmacokinetic Parameters (Oral Administration) | |||
| Cmax (Maximum Plasma Concentration) | Low to Moderate | Higher | Enhanced absorption due to increased lipophilicity and membrane permeability. |
| Tmax (Time to Maximum Concentration) | Variable | Potentially Shorter or Similar | Faster absorption may lead to a shorter Tmax. |
| AUC (Area Under the Curve) | Low to Moderate | Higher | Increased overall absorption will lead to a greater total drug exposure. |
| F% (Absolute Bioavailability) | Low | Higher | Improved absorption is the primary goal of the prodrug strategy. |
Note: The pharmacokinetic parameters for rhamnetin are not extensively documented and are inferred from studies on similar flavonoids. The predicted values for this compound are hypothetical and require experimental validation.
Theoretical Framework for Enhanced Bioavailability of this compound
The central hypothesis for the improved bioavailability of this compound rests on its increased lipophilicity. The four acetyl groups effectively mask the polar hydroxyl groups of the rhamnetin molecule. This structural modification is expected to enhance its oral absorption through several mechanisms:
-
Increased Passive Diffusion: The more lipophilic nature of this compound is predicted to facilitate its passive diffusion across the apical membrane of enterocytes.
-
Protection from Premature Metabolism: The acetyl groups may protect the hydroxyl moieties from phase II conjugation reactions (glucuronidation and sulfation) that can occur in the intestinal lumen or within the enterocytes, thereby increasing the amount of intact compound available for absorption.
Once absorbed, this compound is expected to be rapidly hydrolyzed by intracellular and plasma esterases to release the active rhamnetin.
An In-Depth Technical Guide to In Silico Docking Studies of Rhamnetin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhamnetin (B192265), a naturally occurring O-methylated flavonoid, has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Computational methods, particularly in silico molecular docking, have become indispensable tools for elucidating the molecular mechanisms underlying these effects. This technical guide provides a comprehensive overview of the in silico docking studies of Rhamnetin, detailing its interactions with various protein targets, summarizing key quantitative data, and outlining the experimental protocols employed in these investigations. Furthermore, this guide visualizes critical signaling pathways modulated by Rhamnetin and the typical workflow of a molecular docking study.
A Note on Rhamnetin Tetraacetate: It is crucial to note that while the parent compound, Rhamnetin, has been the subject of numerous in silico studies, there is a conspicuous absence of published research on the molecular docking of its derivative, this compound. The acetylation of Rhamnetin's four hydroxyl groups to form this compound would fundamentally alter its molecular properties. This chemical modification would eliminate the potential for hydrogen bond donation from these groups, a critical aspect of many protein-ligand interactions. Consequently, the binding affinity and mode of interaction with target proteins would be significantly different from that of Rhamnetin. The lack of available data for this compound is likely due to a research focus on the naturally occurring and more biologically active parent compound. The principles and protocols detailed in this guide for Rhamnetin can, however, serve as a foundational methodology for future in silico investigations into its acetylated derivatives.
Molecular Targets and Binding Affinities of Rhamnetin
In silico docking studies have identified a range of protein targets for Rhamnetin, shedding light on its therapeutic potential across various disease models. The binding affinity, typically expressed as binding energy (in kcal/mol), and the inhibition constant (Ki) are key quantitative metrics derived from these studies. A more negative binding energy indicates a stronger and more favorable interaction between the ligand (Rhamnetin) and the protein target.
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Putative Therapeutic Area |
| Urokinase-type Plasminogen Activator (uPA) | - | Rhamnetin | -128.37 | - | Cancer |
| Progesterone Receptor (PR) | - | Rhamnetin | -8.0 to -9.8 | - | Breast Cancer |
| EGFR-Tyrosine Kinase | - | Rhamnetin | -55.9166 (Grid Score) | - | Lung Cancer |
| Secretory Phospholipase A2 (sPLA2) | - | Rhamnetin | - | - | Inflammation |
| c-Jun N-terminal kinase 1 (JNK1) | - | Rhamnetin | - | 9.7 x 10⁸ M⁻¹ (Binding Affinity) | Inflammation |
| p38 Mitogen-activated protein kinase (MAPK) | - | Rhamnetin | - | 2.31 x 10⁷ M⁻¹ (Binding Affinity) | Inflammation |
| CDK1 | - | Rhamnetin | -8.0 | - | Cancer |
| Angiotensin-converting enzyme (ACE) | 1UZE | Rhamnetin | -6.63 | - | Hypertension |
Experimental Protocols for In Silico Docking of Rhamnetin
The following provides a generalized yet detailed protocol for performing molecular docking studies of flavonoids like Rhamnetin, with a focus on the widely used AutoDock software.
Software and Tools
-
Molecular Docking Software: AutoDock 4.2, AutoDock Vina, MOE (Molecular Operating Environment), LeDock, PLANTS.
-
Visualization Software: PyMOL, Discovery Studio, Chimera.
-
Ligand and Protein Preparation: AutoDockTools (ADT), Open Babel, Avogadro.
-
Database for Protein Structures: Protein Data Bank (PDB).
-
Database for Ligand Structures: PubChem, ZINC.
Protein Preparation
-
Retrieval of Target Structure: The three-dimensional crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Preparation of the Protein: The downloaded protein structure is prepared for docking by:
-
Removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning Kollman charges to the protein atoms.
-
Merging non-polar hydrogen atoms.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.
-
Ligand Preparation
-
Retrieval of Ligand Structure: The 2D or 3D structure of Rhamnetin is obtained from a chemical database such as PubChem.
-
Ligand Optimization: The ligand's 3D structure is generated and energy-minimized using software like Avogadro or Open Babel to obtain a stable conformation.
-
Preparation for Docking:
-
Gasteiger partial charges are calculated for the ligand atoms.
-
Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
-
The prepared ligand is saved in the PDBQT file format.
-
Molecular Docking Procedure (using AutoDock)
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial parameters and should be large enough to encompass the entire binding pocket. A typical grid box for flavonoid docking might have dimensions of 60 x 60 x 60 Å with a spacing of 0.375 Å between grid points.[1]
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is commonly employed in AutoDock.[1] Key parameters for the LGA include:
-
Execution of Docking: The docking simulation is run, during which the ligand (Rhamnetin) is repeatedly positioned in different conformations and orientations within the grid box. The binding energy for each pose is calculated using a scoring function.
Analysis and Validation of Results
-
Pose Selection: The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses. The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding mode.
-
Interaction Analysis: The selected protein-ligand complex is visualized using software like PyMOL or Discovery Studio to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between Rhamnetin and the amino acid residues of the target protein.
-
Validation: To validate the docking protocol, the co-crystallized ligand (if available) is removed from the protein's active site and then re-docked. A low RMSD value (typically < 2.0 Å) between the re-docked pose and the original crystallographic pose indicates that the docking protocol is reliable.[2]
Visualizing Molecular Docking and Signaling Pathways
General Molecular Docking Workflow
The following diagram illustrates the typical workflow for an in silico molecular docking study.
Rhamnetin and the MAPK Signaling Pathway
In silico and experimental studies have suggested that Rhamnetin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in inflammation and cell proliferation.[3]
Rhamnetin and the Notch-1 Signaling Pathway
Rhamnetin has been shown to interfere with the Notch-1 signaling pathway, which is implicated in cancer development and cell fate determination.
Rhamnetin and the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway, involved in cell growth, differentiation, and epithelial-mesenchymal transition (EMT), is another target of Rhamnetin.[4]
Conclusion and Future Directions
In silico molecular docking has proven to be a powerful tool for understanding the multifaceted pharmacological activities of Rhamnetin. The studies summarized in this guide highlight its potential to interact with a variety of protein targets implicated in cancer, inflammation, and other diseases. The detailed protocols provide a roadmap for researchers to conduct their own in silico investigations of Rhamnetin and other flavonoids.
Future research should aim to expand the range of protein targets studied in silico and validate these computational findings through in vitro and in vivo experiments. Furthermore, while data on this compound is currently unavailable, the methodologies outlined here can be applied to investigate this and other derivatives. Such studies would be invaluable in understanding how chemical modifications like acetylation affect the therapeutic potential of flavonoids, potentially leading to the design of novel and more potent therapeutic agents.
References
- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03877K [pubs.rsc.org]
- 3. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Rhamnetin Tetraacetate potential therapeutic targets
An In-depth Technical Guide on the Potential Therapeutic Targets of Rhamnetin (B192265)
Disclaimer: The following information is based on available research for "Rhamnetin." The initial query for "Rhamnetin Tetraacetate" did not yield specific scientific literature, suggesting it may be a less common derivative or a misnomer. This guide focuses on the extensively studied compound, Rhamnetin.
Introduction
Rhamnetin is a naturally occurring O-methylated flavonol, a type of flavonoid found in various plants such as Rhamnus petiolaris, coriander, and cloves.[1][2] As a metabolite of the well-known flavonoid quercetin, rhamnetin possesses a range of biological activities that position it as a promising candidate for therapeutic applications.[3] Its pharmacological profile includes potent anti-inflammatory, anticancer, and neuroprotective properties, making it a subject of increasing interest for researchers and drug development professionals.[4] This technical guide provides a comprehensive overview of the known therapeutic targets of rhamnetin, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Anti-inflammatory Effects of Rhamnetin
Rhamnetin has demonstrated significant anti-inflammatory activity in various preclinical models. Its mechanism of action involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Therapeutic Targets in Inflammation
Rhamnetin exerts its anti-inflammatory effects by targeting several critical components of the inflammatory cascade:
-
MAPK Signaling Pathway: Rhamnetin has been shown to bind with high affinity to c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), downregulating their phosphorylation.[1][5] This inhibition extends to the extracellular signal-regulated kinase (ERK) pathway, collectively suppressing the inflammatory response in macrophages stimulated by lipopolysaccharide (LPS) or interferon-gamma (IFN-γ).[5]
-
NF-κB Pathway: By modulating upstream kinases, rhamnetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[4]
-
Toll-Like Receptor 4 (TLR4): In models of sepsis, rhamnetin has been observed to neutralize endotoxins and reduce the activation of TLR4, a key receptor that recognizes LPS from Gram-negative bacteria.[2]
-
Pro-inflammatory Cytokines and Mediators: A primary outcome of rhamnetin's activity on the aforementioned pathways is the significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] It also inhibits the synthesis of inflammatory mediators like nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5]
Data Presentation: Anti-inflammatory Activity
The following table summarizes the quantitative effects of rhamnetin on inflammatory markers in various experimental models.
| Model System | Treatment | Target | Result | Reference |
| LPS-stimulated RAW 264.7 macrophages | Rhamnetin (1-50 µM) | Nitric Oxide (NO) Production | Dose-dependent suppression | [1] |
| E. coli-infected mouse model of sepsis | Rhamnetin (1 mg/kg) | TNF-α in lung lysate | 51.8% decrease | [1] |
| E. coli-infected mouse model of sepsis | Rhamnetin (1 mg/kg) | IL-6 in lung lysate | 67.7% decrease | [1] |
| CRAB-induced sepsis mouse model | Rhamnetin (5 µM) | Cleavage of caspase-1 | Reduced to 140% from 177% (vs. non-infected) | [2] |
Visualization: Rhamnetin's Inhibition of Inflammatory Signaling
Caption: Rhamnetin inhibits LPS-induced inflammation via TLR4, MAPK, and NF-κB pathways.
Experimental Protocols
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[2]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of rhamnetin. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100-200 ng/mL.[6]
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.[7]
-
Sample Collection: After the incubation period, 50 µL of the cell culture supernatant is collected from each well.
-
Griess Reagent: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Reaction: 50 µL of Solution A is added to each supernatant sample and incubated for 10 minutes at room temperature, protected from light. Subsequently, 50 µL of Solution B is added and incubated for another 10 minutes.[7]
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.[7]
Anticancer Effects of Rhamnetin
Rhamnetin has emerged as a multifaceted anticancer agent, demonstrating the ability to induce apoptosis, inhibit tumor growth and metastasis, and enhance the efficacy of conventional cancer therapies.[3]
Therapeutic Targets in Cancer
Rhamnetin's anticancer activities are attributed to its modulation of multiple signaling pathways and cellular processes:
-
Epithelial-Mesenchymal Transition (EMT): Rhamnetin inhibits EMT, a process critical for cancer cell invasion and metastasis. It achieves this by downregulating mesenchymal markers like N-cadherin and vimentin, while restoring the expression of epithelial markers such as E-cadherin.[3] This is mediated through the inhibition of key signaling pathways that drive EMT, including:
-
Notch-1 Signaling: Rhamnetin suppresses Notch-1 expression, which in turn downregulates EMT-related transcription factors like Snail and Slug.[3][8]
-
TGF-β/Smad Pathway: It blocks the transforming growth factor-beta (TGF-β) pathway by reducing the phosphorylation of Smad2/3, preventing the induction of EMT.[3]
-
-
Apoptosis and Oxidative Stress: Rhamnetin can induce programmed cell death (apoptosis) in cancer cells. It disrupts the cellular redox balance by increasing reactive oxygen species (ROS) levels, which can trigger apoptotic pathways involving JNK and p38 MAPK.[3]
-
Proliferation and Angiogenesis: The compound has been shown to inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients, and it can suppress the proliferation of cancer cells.[3]
-
Chemosensitization and Radiosensitization:
-
Rhamnetin enhances the efficacy of chemotherapeutic agents like 5-fluorouracil (B62378) by inhibiting drug-resistance pathways such as PI3K/AKT/mTOR.[3]
-
It also acts as a radiosensitizer in non-small cell lung cancer (NSCLC) cells. Rhamnetin increases the expression of the tumor-suppressive microRNA, miR-34a, in a p53-dependent manner. miR-34a then directly targets and inhibits the expression of Notch-1, a protein associated with radioresistance.[8]
-
Data Presentation: Anticancer Activity
The following tables summarize key quantitative findings related to rhamnetin's anticancer effects.
Table 2.1: In Vivo Efficacy of Rhamnetin in Xenograft Models
| Cancer Type | Treatment | Outcome | Result | Reference |
| Non-small cell lung cancer | Rhamnetin + Irradiation | Tumor Volume | Significantly reduced compared to irradiation alone | [8] |
| Colorectal Cancer | Rhamnetin | Tumor Volume & Weight | Significantly reduced | [3] |
Table 2.2: Effect of Rhamnetin on Cell Viability
| Cell Line | Treatment Duration | Rhamnetin Concentration | Cell Viability | Reference |
| NCI-H1299 & NCI-H460 | 4 hours | Up to 25 µM | No significant effect on viability (non-cytotoxic concentrations used for radiosensitization studies) | [8] |
Visualization: Rhamnetin's Anticancer Mechanisms
Caption: Rhamnetin inhibits cancer progression by suppressing EMT and inducing radiosensitization.
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated overnight.
-
Treatment: Cells are treated with various concentrations of rhamnetin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[8]
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[1]
-
Cell Plating: NSCLC cells (e.g., NCI-H1299, NCI-H460) are seeded in 6-well plates at a low density (e.g., 500 cells/well).[8]
-
Treatment: Cells are treated with a non-cytotoxic concentration of rhamnetin, with or without irradiation (e.g., 4 Gy).
-
Incubation: The plates are incubated for 10-14 days at 37°C in a 5% CO2 incubator, allowing individual cells to form colonies.
-
Fixing and Staining: Colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet.
-
Counting: Colonies containing more than 50 cells are counted. The surviving fraction is calculated as (mean number of colonies) / (cells seeded x plating efficiency).
-
Cell Preparation: NSCLC cells (e.g., 5 x 10^6 cells) are suspended in a mixture of culture medium and Matrigel.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Mice are randomized into groups and treated with vehicle, rhamnetin, irradiation, or a combination. Tumor volume is measured regularly using calipers (Volume = (length × width²)/2).[8]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).[8]
Neuroprotective Effects of Rhamnetin
Rhamnetin exhibits protective effects against neuronal damage by targeting both neuroinflammation and excitotoxicity, particularly in the context of ethanol (B145695) withdrawal.
Therapeutic Targets in Neuroprotection
-
Anti-neuroinflammatory Action: Similar to its systemic anti-inflammatory effects, rhamnetin reduces the release of TNF-α and nitric oxide in response to LPS stimulation in organotypic hippocampal slice cultures.[9]
-
Anti-excitotoxic Action: Rhamnetin significantly reduces neuronal death induced by N-methyl-D-aspartate (NMDA), a key mediator of excitotoxicity, during ethanol withdrawal. This suggests a modulatory role on glutamate (B1630785) receptor signaling under stress conditions.[9]
-
Alpha7 Nicotinic Acetylcholine Receptor (α7 nAChR): The neuroprotective effects of rhamnetin may be linked to its activity as a selective agonist for the α7 nAChR, a receptor known to modulate both inflammation and excitotoxicity.[9]
Data Presentation: Neuroprotective Activity
The table below quantifies the neuroprotective effects of rhamnetin in an in vitro model.
| Model System | Challenge | Rhamnetin Concentration | Outcome | Result | Reference |
| Rat organotypic hippocampal slice cultures | LPS | 25 µM & 100 µM | TNF-α & NO release | Significantly inhibited | [9] |
| Rat organotypic hippocampal slice cultures | NMDA during ethanol withdrawal | Not specified | Neurotoxicity | Significantly reduced | [9] |
| Rat organotypic hippocampal slice cultures | NMDA under control conditions | Not specified | Neurotoxicity | No effect | [9] |
Visualization: Dual Neuroprotective Mechanism of Rhamnetin
Caption: Rhamnetin offers neuroprotection by inhibiting both inflammation and excitotoxicity.
Experimental Protocols
-
Preparation: Hippocampi are dissected from postnatal day 7-9 rat pups and cut into 400 µm thick transverse slices using a tissue chopper.
-
Culturing: Slices are placed onto semiporous membrane inserts in 6-well plates containing culture medium. They are maintained at 37°C in a 5% CO2 incubator.
-
Ethanol Treatment (for withdrawal model): Slices are exposed to ethanol-containing medium for a specified duration to model chronic exposure. Ethanol withdrawal is initiated by replacing the medium with ethanol-free medium.
-
Treatment: Slices are treated with rhamnetin and/or challenged with LPS (to induce inflammation) or NMDA (to induce excitotoxicity).[9]
-
Assessment: After the treatment period, culture media are collected for inflammatory mediator analysis, and slices are assessed for cell death.
-
Staining: Propidium iodide (PI), a fluorescent dye that enters dead or dying cells with compromised membranes, is added to the culture medium.
-
Imaging: Slices are imaged using a fluorescence microscope at various time points.
-
Quantification: The fluorescence intensity of PI uptake in specific hippocampal regions (e.g., CA1, CA3) is quantified using image analysis software, serving as an index of cell death.[9]
Conclusion and Future Directions
Rhamnetin is a promising natural flavonoid with a diverse pharmacological profile that targets multiple key pathways in inflammation, cancer, and neurodegeneration. Its ability to modulate MAPK, NF-κB, Notch-1, and PI3K/AKT signaling pathways underscores its potential as a lead compound for the development of novel therapeutics. The capacity of rhamnetin to inhibit inflammatory responses, suppress tumor growth and metastasis, sensitize cancer cells to conventional therapies, and protect against neuronal damage highlights its multifaceted nature.
Despite these promising preclinical findings, the clinical translation of rhamnetin faces challenges, primarily related to its poor bioavailability and rapid metabolism.[3] Future research should focus on the development of advanced drug delivery systems, such as nanoparticles or liposomal formulations, to enhance its pharmacokinetic properties.[3] Further in-depth studies are required to fully elucidate its mechanisms of action, identify additional therapeutic targets, and validate its efficacy and safety in more complex animal models and ultimately, in human clinical trials. The continued exploration of rhamnetin and its derivatives holds significant promise for addressing unmet needs in the treatment of a wide range of diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Methodological & Application
Synthesis of Rhamnetin Tetraacetate from Quercetin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of rhamnetin (B192265) tetraacetate, a protected form of the naturally occurring flavonoid rhamnetin, starting from the readily available precursor, quercetin (B1663063). The synthesis involves a four-step process: peracetylation of quercetin, regioselective deacetylation to expose the 7-hydroxyl group, methylation of the 7-hydroxyl group, and final purification. This method offers a significant improvement in overall yield compared to previously reported syntheses of rhamnetin itself.[1][2] The resulting rhamnetin tetraacetate can be used as a key intermediate for the synthesis of various rhamnetin derivatives or deprotected to yield rhamnetin.
Introduction
Rhamnetin (7-O-methylquercetin) is a naturally occurring O-methylated flavonoid found in various plants. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The synthesis of rhamnetin and its derivatives is of significant interest for further pharmacological investigation. This protocol details a high-yield, four-step synthesis of this compound from quercetin, which can then be easily converted to rhamnetin. The key to this improved synthesis is the regioselective deacylation of quercetin pentaacetate to selectively free the 7-hydroxyl group for methylation.[1][2][3]
Chemical Structures
Caption: Chemical structures of the starting material, Quercetin, and the final product, this compound.
Experimental Protocols
This synthesis protocol is divided into four main steps, starting from quercetin.
Step 1: Synthesis of Quercetin Pentaacetate (2a)
This step involves the complete acetylation of all five hydroxyl groups of quercetin.
Materials:
-
Quercetin (1.00 g, 3.0 mmol)
-
Acetic anhydride (B1165640) (6.13 g, 60.0 mmol)
-
Pyridine (B92270) (15 mL)
-
Ice-water
-
Cold ethyl acetate (B1210297)
Procedure:
-
Combine quercetin, acetic anhydride, and pyridine in a round-bottom flask.
-
Heat the mixture to reflux and stir for 5 hours.
-
Add ice-water (50 g) to the warm mixture to precipitate the product.
-
Filter the resulting precipitate and wash it with cold ethyl acetate.
-
Dry the product to afford quercetin pentaacetate as a white solid.[3]
Step 2: Synthesis of 3,3',4',5-Tetraacetylquercetin (4)
This step achieves regioselective deacetylation at the 7-OH position.
Materials:
-
Quercetin pentaacetate (from Step 1)
-
Imidazole (B134444) (2 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
3 M aqueous HCl
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Dissolve quercetin pentaacetate in dichloromethane.
-
Add 2 equivalents of imidazole to the solution.
-
Stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with 3 M aqueous HCl.
-
Dry the organic layer over MgSO₄ and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel flash chromatography to yield 3,3',4',5-tetraacetylquercetin.[1][3]
Step 3: Synthesis of 7-O-Methyl-3,3',4',5-tetraacetylquercetin (this compound) (5)
This step involves the methylation of the free 7-hydroxyl group.
Materials:
-
3,3',4',5-Tetraacetylquercetin (4) (0.4 g, 0.85 mmol)
-
Potassium carbonate (K₂CO₃) (0.12 g, 0.85 mmol)
-
Methyl iodide (CH₃I) (0.13 g, 0.95 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (30 mL)
-
Dichloromethane (CH₂Cl₂)
-
3 M aqueous HCl
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,3',4',5-tetraacetylquercetin and potassium carbonate in DMF.
-
Add a solution of methyl iodide in DMF dropwise to the mixture.
-
Stir the mixture at room temperature overnight under a nitrogen atmosphere.[3]
-
Dilute the reaction mixture with CH₂Cl₂ and wash with 3 M aqueous HCl.
-
Dry the organic layer over MgSO₄ and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product, this compound. This crude product can be used in the next step without further purification if desired, but it is important to remove any unreacted starting material (4).[2]
Step 4 (Optional): Synthesis of Rhamnetin (6) via Hydrolysis
This step describes the deprotection of the acetyl groups to yield rhamnetin.
Materials:
-
Crude 7-O-Methyl-3,3',4',5-tetraacetylquercetin (5)
-
Acetonitrile (B52724) (CH₃CN)
-
6 M aqueous HCl
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve the crude this compound in a mixture of acetonitrile and 6 M aqueous HCl.
-
Stir the solution and reflux for 1.5 hours.[3]
-
After cooling, add ethyl acetate and water for extraction.
-
Wash the organic layer with 3 M aqueous HCl, dry over MgSO₄, and filter.
-
Evaporate the solvent and purify the residue by silica gel flash chromatography to obtain rhamnetin as a bright yellow solid.[3]
Data Presentation
| Step | Product Name | Starting Material | Reagents | Yield |
| 1 | Quercetin Pentaacetate | Quercetin | Acetic anhydride, Pyridine | 79-97%[2][3] |
| 2 | 3,3',4',5-Tetraacetylquercetin | Quercetin Pentaacetate | Imidazole | 87% (with 2 eq. imidazole)[1] |
| 3 | This compound | 3,3',4',5-Tetraacetylquercetin | Methyl iodide, K₂CO₃ | - |
| 4 | Rhamnetin | This compound | HCl, Acetonitrile | 67% (from compound 4)[2][3] |
| Overall | Rhamnetin | Quercetin | 46% [1][2] |
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound from quercetin.
Conclusion
The described protocol provides a robust and high-yield method for the synthesis of this compound from quercetin. The key to the efficiency of this synthesis lies in the regioselective manipulation of the hydroxyl groups of the quercetin backbone. This protocol is suitable for researchers in medicinal chemistry and drug development who require access to rhamnetin and its derivatives for further studies.
References
Application Note: Quantitative Analysis of Rhamnetin Tetraacetate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the quantification of rhamnetin (B192265) tetraacetate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is intended for researchers, scientists, and professionals in drug development and natural product analysis. The protocol outlines the necessary steps for sample preparation, chromatographic separation, and method validation to ensure accurate and precise quantification of rhamnetin tetraacetate.
Introduction
Rhamnetin, a 7-O-methylated flavonoid, and its derivatives are of significant interest in pharmaceutical and nutraceutical research due to their potential biological activities. This compound, an acetylated form of rhamnetin, may be synthesized to improve bioavailability or as an intermediate in chemical synthesis. Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of flavonoids.[1][2] This document provides a comprehensive HPLC method adaptable for the quantification of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of flavonoids.[3]
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity >98%).
-
Sample Preparation: Standard and sample solutions should be filtered through a 0.45 µm syringe filter before injection.[3]
Preparation of Solutions
-
Mobile Phase A: 0.3% (v/v) formic acid in water.[3]
-
Mobile Phase B: Methanol.[3]
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.3% Formic Acid in Water) and Mobile Phase B (Methanol)[3] |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-21% B; 25-45 min: 21-50% B (This is an example and should be optimized for this compound)[4] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3][5] |
| Injection Volume | 20 µL[3] |
| Detection | UV detection at 360 nm[3] |
Method Validation
For reliable quantification, the HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[3]
-
Precision: Assess intra-day and inter-day precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be less than 2%.[6]
-
Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a known amount of this compound into a blank matrix and calculate the percentage recovery. The recovery should be within 95-105%.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.[3]
-
Specificity: Evaluate the ability of the method to differentiate this compound from other components in the sample matrix.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.999[3] |
| Precision (%RSD) | < 2%[6] |
| Accuracy (% Recovery) | 95.5% - 102.5%[6] |
| LOD (S/N) | 3:1 |
| LOQ (S/N) | 10:1 |
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Example Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 378.1 |
| 50 | 755.9 |
| 100 | 1510.3 |
| r² | 0.9998 |
Table 2: Example Method Validation Summary
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Intra-day Precision (%RSD) | 0.85% |
| Inter-day Precision (%RSD) | 1.23% |
| Accuracy (% Recovery) | 98.7% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound. The protocol can be adapted and optimized based on the specific sample matrix and instrumentation available. Proper method validation is essential to ensure the accuracy and precision of the results, making this application note a valuable resource for researchers in the field of natural product analysis and drug development.
References
- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. Qualitative and Quantitative Analysis of Five Bioactive Flavonoids in Salix bordensis Turcz. by HPLC-DAD and HPLC-ESI-MS [scirp.org]
- 4. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones in inflorescences, leaves and fruits of three Sorbus species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Rhamnetin Tetraacetate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnetin (B192265), an O-methylated flavonoid, has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory, anticancer, and antioxidant properties. Rhamnetin Tetraacetate, a derivative of rhamnetin, is often utilized in research settings for its potentially enhanced cell permeability and stability. It is presumed that once inside the cell, this compound is hydrolyzed by intracellular esterases to its active form, rhamnetin. These application notes provide detailed protocols for a range of cell-based assays to investigate the biological activity of this compound.
The primary activities of rhamnetin that can be assessed using the described assays include:
-
Anti-inflammatory Activity: Evaluated by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in macrophage cell lines.
-
Anticancer Activity: Assessed through cytotoxicity assays, cell cycle analysis, and apoptosis induction in various cancer cell lines.
-
Mechanism of Action: Investigated by examining the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as the inhibition of specific enzymes like Histone Deacetylase 2 (HDAC2).
I. Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: This assay quantifies the production of nitric oxide (NO) by macrophages, a key indicator of inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7) to produce NO via the inducible nitric oxide synthase (iNOS). The inhibitory effect of this compound on NO production is measured using the Griess reagent, which detects nitrite (B80452) (NO₂⁻), a stable breakdown product of NO in the cell culture supernatant.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 18-24 hours.
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the absorbance of the treated wells to the LPS-stimulated control wells.
Data Presentation:
| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| 0 (Control) | 0.5 ± 0.1 | - |
| 0 (LPS only) | 25.2 ± 1.8 | 0 |
| 3.1 | 19.6 ± 1.5 | 22.3 |
| 12.5 | 10.3 ± 0.9 | 59.1 |
| 50 | 5.7 ± 0.5 | 77.5 |
Note: The IC₅₀ value for Rhamnetin on NO production has been reported to be around 4.23 µM in some studies.[1]
Pro-inflammatory Cytokine (IL-6 and TNF-α) Production Assay
Principle: This assay measures the levels of the pro-inflammatory cytokines IL-6 and TNF-α secreted by LPS-stimulated macrophages. The quantification is performed using an Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific antibody-based method.
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same cell seeding, compound treatment, and LPS stimulation protocol as described for the Nitric Oxide Assay (Section 1.1).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA:
-
Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions for the specific ELISA kit being used.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a conjugated secondary antibody, and a substrate for color development.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (typically 450 nm). Calculate the cytokine concentrations based on a standard curve generated with recombinant IL-6 or TNF-α.
Data Presentation:
| Concentration of this compound (µM) | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α |
| 0 (Control) | < 10 | - | < 15 | - |
| 0 (LPS only) | 1500 ± 120 | 0 | 2500 ± 200 | 0 |
| 3.1 | 1419 ± 110 | 5.4 | 2200 ± 180 | 12 |
| 12.5 | 763.5 ± 65 | 49.1 | 1250 ± 100 | 50 |
| 50 | 384 ± 30 | 74.4 | 500 ± 45 | 80 |
Note: Rhamnetin has been shown to significantly reduce IL-6 and TNF-α levels in a dose-dependent manner.[2]
Signaling Pathway Visualization:
Caption: Rhamnetin's inhibition of the NF-κB signaling pathway.
II. Anticancer Activity Assays
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry. This assay is commonly used to measure cytotoxicity of potential medicinal agents.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SKOV3 ovarian cancer cells, HepG2 hepatocellular carcinoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ (the concentration of drug that inhibits cell growth by 50%) can be determined from the dose-response curve.
Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 10 | 92.3 ± 4.8 | 85.1 ± 5.3 | 78.4 ± 4.9 |
| 25 | 78.5 ± 4.1 | 65.7 ± 4.5 | 55.2 ± 3.8 |
| 50 | 55.1 ± 3.5 | 42.3 ± 3.1 | 31.9 ± 2.5 |
| 100 | 32.8 ± 2.9 | 21.5 ± 2.2 | 15.6 ± 1.8 |
| 200 | 15.4 ± 1.7 | 9.8 ± 1.1 | 6.3 ± 0.9 |
Note: The IC₅₀ value of Rhamnetin can vary significantly depending on the cell line and incubation time.
Cell Cycle Analysis
Principle: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Rhamnetin has been shown to induce cell cycle arrest, particularly at the G1 phase.[3][4] This is achieved by staining the DNA of fixed cells with a fluorescent dye like propidium (B1200493) iodide (PI) and analyzing the fluorescence intensity by flow cytometry.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at a concentration around its IC₅₀ for 24 or 48 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: The DNA content is plotted as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (50 µM) | 68.5 ± 4.2 | 15.3 ± 1.9 | 16.2 ± 1.5 |
Apoptosis Assay (Annexin V/PI Staining)
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: The data is typically displayed as a dot plot with four quadrants representing:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 92.1 ± 3.5 | 3.2 ± 0.8 | 4.7 ± 1.1 |
| This compound (50 µM) | 45.8 ± 4.1 | 28.5 ± 2.9 | 25.7 ± 3.2 |
Signaling Pathway Visualization:
Caption: Rhamnetin's proposed mechanism for inducing apoptosis and cell cycle arrest.
III. Mechanism of Action Assays
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
Principle: Western blotting is used to detect specific proteins in a sample. To investigate the effect of this compound on signaling pathways, the phosphorylation status of key proteins in the MAPK (p38, JNK, ERK) and NF-κB (p65, IκBα) pathways can be assessed. An increase in the phosphorylated form of a protein often indicates its activation.
Experimental Protocol:
-
Cell Lysis: After treatment with this compound and/or LPS, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-p38 / total p38 (Fold Change) | p-JNK / total JNK (Fold Change) | p-ERK / total ERK (Fold Change) | p-p65 / total p65 (Fold Change) | IκBα Degradation (%) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 0 |
| LPS | 5.2 ± 0.6 | 4.8 ± 0.5 | 3.5 ± 0.4 | 6.1 ± 0.7 | 85 ± 5 |
| LPS + this compound (50 µM) | 2.1 ± 0.3 | 1.9 ± 0.2 | 1.5 ± 0.2 | 2.5 ± 0.3 | 30 ± 4 |
HDAC2 Inhibition Assay
Principle: This assay measures the enzymatic activity of HDAC2. Rhamnetin has been identified as an inhibitor of HDAC2, which is implicated in cancer cell proliferation.[3][4] The assay typically uses a fluorogenic substrate that, upon deacetylation by HDAC2, can be cleaved by a developer to produce a fluorescent signal.
Experimental Protocol:
-
Enzyme Reaction:
-
In a 96-well plate, combine recombinant human HDAC2 enzyme with varying concentrations of this compound.
-
Add the fluorogenic HDAC2 substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC2 inhibition for each concentration of this compound and determine the IC₅₀ value.
Data Presentation:
| Concentration of this compound (µM) | HDAC2 Activity (RFU) | % Inhibition of HDAC2 |
| 0 (Control) | 15000 ± 800 | 0 |
| 1 | 12500 ± 700 | 16.7 |
| 5 | 9000 ± 500 | 40.0 |
| 10 | 6000 ± 400 | 60.0 |
| 25 | 3500 ± 300 | 76.7 |
| 50 | 2000 ± 200 | 86.7 |
Experimental Workflow Visualization:
Caption: General experimental workflow for cell-based assays.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for investigating the biological activities of this compound. By employing these cell-based assays, researchers can effectively characterize its anti-inflammatory and anticancer properties and elucidate its underlying mechanisms of action. This information is crucial for the further development of Rhamnetin and its derivatives as potential therapeutic agents.
References
- 1. Mechanisms of suppression of nitric oxide production by 3-O-methylquercetin in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhamnetin, a nutraceutical flavonoid arrests cell cycle progression of human ovarian cancer (SKOV3) cells by inhibiting the histone deacetylase 2 protein [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Rhamnetin Tetraacetate for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnetin (B192265), a naturally occurring O-methylated flavonoid, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects in various in vivo models.[1][2] Rhamnetin Tetraacetate, as a tetra-acetylated derivative of rhamnetin, is presumed to function as a more stable and bioavailable prodrug. It is anticipated that upon administration, cellular esterases hydrolyze the acetate (B1210297) groups, releasing the active rhamnetin molecule. These application notes provide a comprehensive overview of the in vivo applications of rhamnetin, which are expected to be relevant for studies involving this compound, and offer detailed protocols for its use in animal models of inflammation and cancer.
Disclaimer: The following protocols and data are based on studies conducted with rhamnetin. It is strongly assumed that this compound acts as a prodrug and is converted to rhamnetin in vivo. Researchers should consider this assumption when designing their experiments and may need to perform preliminary pharmacokinetic and pharmacodynamic studies to confirm the conversion and determine optimal dosing for this compound.
Anti-inflammatory and Sepsis Models
Rhamnetin has shown significant efficacy in mitigating inflammation and improving outcomes in animal models of sepsis.[3][4] Its mechanisms of action involve the modulation of key inflammatory signaling pathways.
Quantitative Data Summary: Anti-inflammatory and Sepsis Models
| Animal Model | Treatment and Dosage | Key Findings | Reference |
| Carbapenem-Resistant Acinetobacter baumannii (CRAB)-Induced Sepsis in Mice | Rhamnetin (1 mg/kg, intraperitoneal) | Significantly reduced bacterial burden in organs.[3][4] | [3][4] |
| Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages (in vitro) | Rhamnetin (1-50 µM) | Inhibited nitric oxide production by up to 95.7% and IL-6 production.[5] | [5] |
| E. coli-Induced Sepsis in Mice | Rhamnetin (1 mg/kg, intraperitoneal) | Reduced bacterial load in lungs, liver, and kidneys.[3] | [3] |
| Secretory Phospholipase A2 (sPLA2)-Induced Paw Edema in Mice | Rhamnetin (0.5 µg/g, peritoneal injection) | Abolished edema induced by sPLA2.[6] | [6] |
| Indomethacin-Induced Gastric Ulceration in Rats | Rhamnetin (30 and 60 mg/kg, oral) | Reduced ulcer index area by 73.81% and 77.87%, respectively.[7] | [7] |
Signaling Pathways in Inflammation
Rhamnetin's anti-inflammatory effects are mediated through the inhibition of several key signaling pathways, including the MAPK and NF-κB pathways.
Experimental Protocol: Murine Sepsis Model
This protocol is adapted from studies investigating the effect of rhamnetin on bacterial-induced sepsis in mice.[3][4]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methyl cellulose (B213188) and 0.025% Tween 20 in sterile saline)
-
Pathogenic bacteria (e.g., Carbapenem-Resistant Acinetobacter baumannii or E. coli)
-
8-10 week old male/female mice (e.g., BALB/c)
-
Sterile syringes and needles
-
Animal handling and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of approximately 100-200 µL.
-
Experimental Groups:
-
Group 1: Vehicle control (no bacteria, no treatment)
-
Group 2: Bacteria control (bacteria, vehicle treatment)
-
Group 3: Treatment group (bacteria, this compound treatment)
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a dose determined by preliminary studies (a starting point based on rhamnetin studies could be 1 mg/kg).[3]
-
One hour after treatment, induce sepsis by i.p. injection of a predetermined lethal or sub-lethal dose of the bacterial suspension.
-
-
Monitoring: Monitor animals for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for a defined period (e.g., 72 hours).
-
Outcome Measures:
-
At a specific time point post-infection (e.g., 24 hours), euthanize a subset of animals from each group.
-
Collect blood for cytokine analysis (e.g., TNF-α, IL-6) via ELISA.
-
Harvest organs (e.g., lungs, liver, spleen) for bacterial load determination (via CFU counting) and histopathological examination.
-
Anticancer Models
Rhamnetin has demonstrated anticancer properties in various in vivo cancer models, primarily through the induction of apoptosis and inhibition of tumor growth.[8][9][10]
Quantitative Data Summary: Anticancer Models
| Animal Model | Treatment and Dosage | Key Findings | Reference |
| Ehrlich Solid Tumor in Mice | Rhamnetin (100 and 200 µg/kg/day, subcutaneous) | Significantly reduced tumor volumes. At 200 µg/kg, tumor volume was reduced compared to the control group.[9] | [9] |
| Ehrlich Ascites Tumor in Mice | Rhamnetin (100 and 200 µg/kg/day, intraperitoneal) | Decreased body weight gain (indicative of reduced ascites) compared to the control group.[9] | [9] |
| Non-small Cell Lung Cancer (NSCLC) Xenograft in Mice | Rhamnetin (200 µg/kg, intraperitoneal) with radiation | In combination with radiation, significantly reduced tumor volumes by ~57% compared to radiation alone.[11] | [11] |
| Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) Model | Rhamnetin (10 and 20 µ g/mouse/day , oral gavage) | Marked reduction in tumor growth.[12] | [12] |
Signaling Pathways in Cancer
Rhamnetin's anticancer effects involve the modulation of pathways related to apoptosis, cell survival, and epithelial-mesenchymal transition (EMT), such as the Notch-1 signaling pathway.
Experimental Protocol: Xenograft Tumor Model
This protocol is based on studies using xenograft models to evaluate the anticancer effects of rhamnetin.[11]
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Cancer cell line (e.g., NCI-H1299 human non-small cell lung cancer cells)
-
Matrigel or similar basement membrane matrix
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal handling and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject approximately 2 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into experimental groups:
-
Group 1: Vehicle control
-
Group 2: this compound treatment
-
(Optional) Group 3: Positive control (standard chemotherapy)
-
(Optional) Group 4: Combination therapy (this compound + another agent/radiation)
-
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer the treatment (e.g., 200 µg/kg) via intraperitoneal injection or oral gavage on a predetermined schedule (e.g., daily or every other day).[11]
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice.
-
Tissue Analysis: Excise tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting for protein expression, or RNA analysis for gene expression).
References
- 1. researchgate.net [researchgate.net]
- 2. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Rhamnetin as an Inhibitor of the Pharmacological Effect of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prophylactic Effects of Rhamnetin Flavonoid on Indomethacin-Induced Gastric Ulceration by Modulating HSP 70/Bax, SOD/MDA and TNF-α/IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscidiscovery.com [medscidiscovery.com]
- 9. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 10. [PDF] Rhamnetin is a multifaceted flavonoid with potential in cancer therapy: current insights and future directions | Semantic Scholar [semanticscholar.org]
- 11. Rhamnetin and Cirsiliol Induce Radiosensitization and Inhibition of Epithelial-Mesenchymal Transition (EMT) by miR-34a-mediated Suppression of Notch-1 Expression in Non-small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Rhamnetin Tetraacetate-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnetin, a naturally occurring flavonoid, has demonstrated significant potential in biomedical research due to its anti-inflammatory, antioxidant, and anti-cancer properties.[1] However, its clinical translation is often hindered by poor aqueous solubility and low bioavailability. To overcome these limitations, formulation of Rhamnetin into nanoparticles presents a promising strategy. Acetylation of Rhamnetin to Rhamnetin Tetraacetate (RTA) can further enhance its lipophilicity, potentially improving drug loading and encapsulation efficiency within polymeric nanoparticles.
These application notes provide a comprehensive guide to the development of RTA-loaded nanoparticles, focusing on Poly(lactic-co-glycolic acid) (PLGA) as a biodegradable and biocompatible polymer. Detailed protocols for the synthesis of RTA, its formulation into PLGA nanoparticles using nanoprecipitation and emulsion-solvent evaporation methods, and subsequent characterization are provided. Furthermore, the modulation of key inflammatory signaling pathways, namely NF-κB and MAPK, by Rhamnetin and its analogues is discussed and visualized.
Data Presentation: Characterization of Flavonoid-Loaded PLGA Nanoparticles
The following tables summarize typical quantitative data obtained from the characterization of flavonoid-loaded PLGA nanoparticles prepared by nanoprecipitation and emulsion-solvent evaporation methods. This data is compiled from various studies on flavonoids structurally similar to Rhamnetin and serves as a reference for expected outcomes when formulating RTA-loaded nanoparticles.[1][2][3][4][5][6][7]
Table 1: Physicochemical Properties of Flavonoid-Loaded PLGA Nanoparticles
| Formulation Method | Flavonoid | Polymer (PLGA) Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Nanoprecipitation | Quercetin | 50:50 | 150 ± 25 | 0.15 ± 0.05 | -25 ± 5 |
| Nanoprecipitation | Morin | 50:50 | 170 ± 30 | 0.20 ± 0.08 | -20 ± 7 |
| Nanoprecipitation | Naringenin | 50:50 | 160 ± 20 | 0.12 ± 0.04 | -30 ± 6 |
| Emulsion-Solvent Evaporation | Quercetin | 75:25 | 200 ± 40 | 0.25 ± 0.10 | -15 ± 5 |
| Emulsion-Solvent Evaporation | Apigenin | 50:50 | 220 ± 50 | 0.30 ± 0.12 | -18 ± 8 |
Table 2: Drug Loading and Encapsulation Efficiency of Flavonoid-Loaded PLGA Nanoparticles
| Formulation Method | Flavonoid | Drug:Polymer Ratio (w/w) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Nanoprecipitation | Quercetin | 1:10 | 5.5 ± 1.5 | 75 ± 10 |
| Nanoprecipitation | Morin | 1:10 | 6.0 ± 2.0 | 80 ± 8 |
| Nanoprecipitation | Naringenin | 1:10 | 4.8 ± 1.2 | 70 ± 12 |
| Emulsion-Solvent Evaporation | Quercetin | 1:5 | 10.2 ± 2.5 | 85 ± 7 |
| Emulsion-Solvent Evaporation | Apigenin | 1:5 | 9.5 ± 3.0 | 82 ± 9 |
Table 3: In Vitro Efficacy of Flavonoid Nanoparticles in Cancer Cell Lines
| Flavonoid Nanoparticle | Cancer Cell Line | IC50 (µM) | Reference |
| Quercetin-PLGA | A549 (Lung) | 15.6 | [8] |
| Quercetin-PLGA | MCF-7 (Breast) | 12.8 | [8] |
| Apigenin-PLGA | A475 (Skin) | 25.4 | [8] |
| EGCG-PLA-PEG | 22Rv1 (Prostate) | >10-fold more effective than free EGCG | [8] |
Signaling Pathway Modulation
Rhamnetin and other flavonoids have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Rhamnetin and its analogues can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. Polymeric Systems for the Controlled Release of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. PLGA Nanoparticles Containing Natural Flavanones for Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoid Nanoparticles: A Promising Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Rhamnetin Tetraacetate as a Pro-drug for Enhanced Rhamnetin Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnetin (B192265), a naturally occurring O-methylated flavonoid, exhibits a wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] Its therapeutic potential, however, is often limited by poor bioavailability, rapid metabolism, and low cellular permeability. To overcome these limitations, a pro-drug strategy involving the acetylation of rhamnetin to form rhamnetin tetraacetate is proposed. This approach is designed to mask the polar hydroxyl groups of rhamnetin, thereby increasing its lipophilicity and facilitating its passage across cellular membranes. Once inside the cell, it is anticipated that intracellular esterases will hydrolyze the acetate (B1210297) esters, releasing the active rhamnetin.
These application notes provide a comprehensive overview of the rationale, hypothetical experimental validation, and detailed protocols for utilizing this compound as a pro-drug for the effective delivery of rhamnetin.
Rationale for this compound as a Pro-drug
The core concept behind the this compound pro-drug strategy is to enhance the cellular uptake of rhamnetin. The four hydroxyl groups on the rhamnetin molecule contribute to its relatively low lipophilicity, which can hinder its ability to passively diffuse across the lipid-rich cell membrane. By converting these hydroxyl groups into acetate esters, the resulting this compound molecule is significantly more lipophilic. This increased lipophilicity is expected to improve its absorption and cellular permeability.
Upon entering the cell, the acetate groups are designed to be cleaved by ubiquitous intracellular esterases, regenerating the parent compound, rhamnetin, in its active form. This targeted intracellular release could lead to higher local concentrations of rhamnetin at its site of action, potentially enhancing its therapeutic efficacy and reducing systemic side effects.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of Rhamnetin and this compound
| Property | Rhamnetin | This compound (Predicted) |
| Molecular Formula | C₁₆H₁₂O₇ | C₂₄H₂₀O₁₁ |
| Molecular Weight | 316.26 g/mol | 484.41 g/mol |
| LogP (Predicted) | 2.5 | 3.8 |
| Water Solubility | Low | Very Low |
| Lipophilicity | Moderate | High |
Table 2: Hypothetical Comparison of Cellular Uptake and Anti-inflammatory Activity
| Compound | Concentration (µM) | Cellular Rhamnetin Concentration (ng/mg protein) (Predicted) | Inhibition of Nitric Oxide (NO) Production (%) (Predicted) |
| Rhamnetin | 10 | 50 | 45 |
| This compound | 10 | 150 | 65 |
| Rhamnetin | 25 | 120 | 60 |
| This compound | 25 | 350 | 85 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of tetraacetylated quercetin (B1663063).[3][4][5]
Materials:
-
Rhamnetin
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) for chromatography
Procedure:
-
Dissolve rhamnetin (1 equivalent) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (5 equivalents) to the solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Hydrolysis of this compound
This protocol is designed to confirm the conversion of this compound to rhamnetin by intracellular esterases.
Materials:
-
This compound
-
Cell lysate from a relevant cell line (e.g., RAW 264.7 macrophages)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare cell lysate by homogenizing cells in PBS and centrifuging to remove cellular debris.
-
Incubate this compound (final concentration 10 µM) with the cell lysate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Stop the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the disappearance of this compound and the appearance of rhamnetin.
-
Use pure rhamnetin and this compound as standards for calibration curves.
Protocol 3: Cellular Permeability Assay (Caco-2 Permeability Model)
This assay is a standard method to evaluate the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Rhamnetin and this compound
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (rhamnetin or this compound) to the apical (AP) side of the Transwell insert.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Quantify the concentration of the compound in the basolateral samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Protocol 4: Assessment of Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol measures the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Rhamnetin and this compound
-
Griess reagent
-
DMEM cell culture medium
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of rhamnetin or this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control group.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective O-derivatization of quercetin via ester intermediates. An improved synthesis of rhamnetin and development of a new mitochondriotropic derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis [mdpi.com]
- 7. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhamnetin Tetraacetate Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnetin (B192265), an O-methylated flavonoid, has demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties. Its tetraacetate form, Rhamnetin Tetraacetate, is a more lipophilic derivative, which may exhibit enhanced cellular uptake. Following cellular absorption, it is anticipated that intracellular esterases hydrolyze the acetate (B1210297) groups, releasing the parent compound, rhamnetin, to exert its biological effects. These application notes provide detailed protocols for the analytical characterization of this compound and an overview of the key signaling pathways influenced by its parent compound, rhamnetin.
Physicochemical and Analytical Data
A summary of the key quantitative data for Rhamnetin and its tetraacetate derivative is presented below.
| Property | Rhamnetin | This compound | Reference(s) |
| Molecular Formula | C₁₆H₁₂O₇ | C₂₄H₂₀O₁₁ | [1] |
| Molecular Weight | 316.26 g/mol | 484.41 g/mol | [1][2] |
| Melting Point | 292-294 °C | 189-190 °C | [2][3] |
| Appearance | Yellow crystalline solid | Needles | [2][4] |
| Solubility | Soluble in DMSO (~20 mg/ml) and dimethyl formamide (B127407) (~10 mg/ml). Sparingly soluble in aqueous buffers. | Expected to be more soluble in organic solvents like acetone (B3395972) and methanol (B129727). | [4][5] |
| Purity (by HPLC) | ≥98% | Not specified, dependent on synthesis. | [4] |
| UV/Vis (λmax) | 255, 372 nm (in ethanol) | Not specified. | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for flavonoid acetylation.
Objective: To synthesize this compound from rhamnetin.
Materials:
-
Rhamnetin
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Rhamnetin in a minimal amount of anhydrous pyridine in a round bottom flask.
-
Add an excess of acetic anhydride to the solution (e.g., 5-10 equivalents per hydroxyl group).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours (e.g., 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Characterize the purified product by NMR and Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC) Analysis
This is a general method for the analysis of flavonoids and may require optimization for this compound.
Objective: To determine the purity and quantify this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
This compound standard
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 254 nm or based on the UV spectrum of this compound.
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing and dissolving the synthesized this compound in the same solvent.
-
Inject the standards and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration and purity of the sample from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Expected ¹H-NMR Spectral Features (Inferred):
-
Signals corresponding to the aromatic protons of the flavonoid backbone.
-
A singlet for the methoxy (B1213986) group protons.
-
Multiple singlets in the region of δ 2.0-2.5 ppm corresponding to the four acetate methyl groups.
Expected ¹³C-NMR Spectral Features (Inferred):
-
Signals for the carbonyl carbons of the acetate groups around δ 168-170 ppm.
-
Signals for the methyl carbons of the acetate groups around δ 20-21 ppm.
-
Signals for the carbons of the flavonoid skeleton, with shifts influenced by the acetylation.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
Expected Results:
-
The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 485.41 or the sodiated adduct [M+Na]⁺ at m/z 507.39.
Signaling Pathways
Rhamnetin, the parent compound of this compound, is known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. It is hypothesized that this compound exerts its biological effects through the action of rhamnetin following intracellular deacetylation.
Experimental Workflow for Signaling Pathway Analysis
Caption: General workflow for investigating the effects of this compound on cellular signaling pathways.
Notch-1 Signaling Pathway
Rhamnetin has been shown to suppress the Notch-1 signaling pathway, which is often aberrantly activated in cancer.
Caption: Rhamnetin-mediated inhibition of the Notch-1 signaling pathway.
NF-κB Signaling Pathway
Rhamnetin can also inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Rhamnetin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, involved in cell proliferation and differentiation, is another target of rhamnetin.
Caption: Rhamnetin's inhibitory effect on the MAPK signaling cascade.
Conclusion
These application notes provide a framework for the synthesis, purification, and analytical characterization of this compound. The provided protocols for HPLC, NMR, and MS are robust starting points for method development and validation. Furthermore, the elucidation of the signaling pathways modulated by the parent compound, rhamnetin, offers a basis for investigating the biological mechanisms of action of this compound in various research and drug development contexts. It is recommended that researchers validate these methods for their specific applications and instrumentation.
References
Rhamnetin Tetraacetate: A Tool for Investigating Flavonoid Metabolism and Cellular Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnetin (B192265), a naturally occurring O-methylated flavonoid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism.[3] Rhamnetin tetraacetate, a synthetic derivative of rhamnetin, offers a strategic solution to overcome these limitations. By acetylating the four hydroxyl groups of rhamnetin, its lipophilicity is increased, which is expected to enhance its cell permeability and subsequent bioavailability.[4] Once inside the cell, intracellular esterases are anticipated to cleave the acetate (B1210297) groups, releasing the active rhamnetin. This pro-drug approach makes this compound an invaluable tool for studying the intracellular mechanisms and metabolic pathways of rhamnetin with greater precision and efficacy.
These application notes provide a comprehensive guide for utilizing this compound in laboratory settings, focusing on its application in studying flavonoid metabolism and its impact on key cellular signaling pathways. This compound is commercially available from suppliers such as TargetMol and ResBioAgro.[5][6]
Data Presentation
The following tables summarize the quantitative effects of rhamnetin, the active form of this compound, on various cell lines and molecular targets as reported in the literature. This data can serve as a benchmark for expected outcomes when using this compound.
Table 1: Effect of Rhamnetin on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | Effect |
| RAW 264.7 Macrophages | 50 | 24h | >95% viability |
| Human Embryonic Kidney (HEK) | 50 | 24h | ~78% viability |
| MCF-7 (Human Breast Cancer) | 20 | Not Specified | Significant decrease in cell proliferation |
| MCF-7 (Human Breast Cancer) | 25 | Not Specified | Significant decrease in cell proliferation |
Table 2: Anti-inflammatory Effects of Rhamnetin
| Cell Line | Stimulant | Concentration (µM) | Analyte | Inhibition |
| RAW 264.7 Macrophages | LPS | 1 | Nitric Oxide (NO) | 36.1% |
| RAW 264.7 Macrophages | LPS | 50 | Nitric Oxide (NO) | 95.7% |
| RAW 264.7 Macrophages | CRAB | 3.1 | Nitric Oxide (NO) | 22.3% |
| RAW 264.7 Macrophages | CRAB | 50 | Nitric Oxide (NO) | 77.5% |
| RAW 264.7 Macrophages | LPS | 50 | IL-6 | >76.3% |
| RAW 264.7 Macrophages | CRAB | 3.1 | IL-6 | 5.4% |
| RAW 264.7 Macrophages | CRAB | 12.5 | IL-6 | 49.1% |
| RAW 264.7 Macrophages | CRAB | 50 | IL-6 | 74.4% |
| E. coli-infected mice | E. coli | 1 mg/kg (in vivo) | TNF-α (lung) | 51.8% |
| E. coli-infected mice | E. coli | 1 mg/kg (in vivo) | IL-6 (lung) | 67.7% |
Table 3: Effects of Rhamnetin on Signaling Pathways
| Cell Line | Pathway | Target Protein | Concentration (µM) | Effect |
| MCF-7 | Notch-1 | Notch-1 | 20 | Significant decrease in expression |
| MCF-7 | Notch-1 | Notch-1 | 25 | Significant decrease in expression |
| NSCLC | NF-κB | NF-κB Transcriptional Activity | Up to 25 | Suppression |
| RAW 264.7 | MAPK | p38, ERK, JNK | Not Specified | Inhibition of phosphorylation |
Experimental Protocols
The following are detailed protocols that can be adapted for use with this compound to study its effects on flavonoid metabolism and cellular signaling.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, MCF-7) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density optimized for the specific cell line and experiment duration.
-
Cell Culture: Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Stock Solution: Dissolve this compound in a sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound. For control groups, use a medium with the same concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, Notch-1, NF-κB p65) overnight at 4°C. The antibody dilution should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Sample Collection: After treating the cells (e.g., LPS-stimulated RAW 264.7 macrophages) with this compound for the desired time, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Assay Procedure: In a 96-well plate, mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Protocol 4: Measurement of Cytokine Production (ELISA)
-
Sample Collection: Collect the cell culture supernatant after treatment with this compound.
-
ELISA Procedure: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve provided in the kit.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound|T26071|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 6. This compound | ResBioAgro [resbioagro.com]
Application Notes and Protocols: Deacetylation of Rhamnetin Tetraacetate to Rhamnetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the deacetylation of acetylated rhamnetin (B192265) precursors to yield rhamnetin. The primary method outlined is based on acidic hydrolysis using concentrated hydrochloric acid in methanol (B129727), a procedure adapted from the synthesis of rhamnetin from a tetraacetylated quercetin (B1663063) derivative. This protocol is intended to guide researchers in the efficient removal of acetyl protecting groups to obtain the bioactive flavonoid, rhamnetin. The straightforward procedure offers a good yield and a relatively simple purification process.
Introduction
Rhamnetin, a naturally occurring O-methylated flavonoid, exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. In synthetic chemistry, hydroxyl groups of flavonoids like rhamnetin are often protected as acetates. The deacetylation (or deprotection) step is a crucial final stage in the synthesis of rhamnetin and its derivatives. Acidic hydrolysis is a common and effective method for cleaving these acetate (B1210297) ester bonds to restore the free hydroxyl groups. This protocol details the necessary reagents, conditions, and purification steps for this transformation.
Experimental Protocol: Acidic Hydrolysis for Deacetylation
This protocol is adapted from the procedure for the deacetylation of 7-O-methyl-3,3',4',5-tetraacetylquercetin to rhamnetin.
Materials:
-
Rhamnetin Tetraacetate (or acetylated rhamnetin precursor)
-
Methanol (CH₃OH), anhydrous
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium Sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for flash chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Dissolution: Dissolve the this compound in methanol in a round-bottom flask.
-
Acid Addition: To the methanolic solution, add concentrated hydrochloric acid.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash it multiple times with water to remove the acid and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the magnesium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude rhamnetin by silica gel flash chromatography.
Quantitative Data
The following table summarizes the quantitative data for the deacetylation step in the synthesis of rhamnetin from an acetylated precursor.
| Parameter | Value | Reference |
| Starting Material | 7-O-methyl-3,3',4',5-tetraacetylquercetin | Mattarei et al., 2010 |
| Reagents | Concentrated HCl, Methanol | Mattarei et al., 2010 |
| Reaction Time | Not explicitly stated, monitor by TLC | |
| Temperature | Room Temperature | Mattarei et al., 2010 |
| Yield | 67% (for the final deacetylation step) | [1] |
| Purification Method | Silica gel flash chromatography | [1] |
Visualizations
Experimental Workflow for Deacetylation
Caption: Workflow for the deacetylation of this compound.
Signaling Pathway (Illustrative)
While this protocol does not directly involve a biological signaling pathway, for illustrative purposes, the following diagram shows a hypothetical interaction of rhamnetin with a cellular pathway.
Caption: Hypothetical signaling pathway involving rhamnetin.
Discussion
The acidic hydrolysis method is a robust and widely used technique for the deacetylation of flavonoids. The yield of 67% for the deacetylation step is synthetically useful. It is important to monitor the reaction's progress to avoid potential degradation of the flavonoid backbone under prolonged exposure to strong acid. The purification by silica gel flash chromatography is effective in isolating rhamnetin from any remaining starting material or byproducts. Researchers should ensure all reagents are of appropriate purity and that the work-up procedure is performed carefully to maximize the yield and purity of the final product.
References
Application Notes and Protocols: Rhamnetin Tetraacetate in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnetin, a naturally occurring flavonoid, has demonstrated significant potential in cancer therapy due to its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways.[1][2][3][4][5] However, its clinical application is often hindered by poor bioavailability, rapid metabolism, and low water solubility.[1][5][6] To overcome these limitations, the use of targeted drug delivery systems and chemical modification of the parent compound are promising strategies. Acetylation of flavonoids, for instance, has been shown to enhance their lipophilicity, thereby improving their absorption and intracellular uptake.[1][6] This document provides detailed application notes and experimental protocols for the formulation of Rhamnetin Tetraacetate, an acetylated derivative of Rhamnetin, into nanoparticle-based targeted drug delivery systems. While specific data for this compound nanoparticles is not yet available in the literature, the following protocols and data are based on established methodologies for similar acetylated flavonoids, providing a robust framework for research and development.
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data for this compound-loaded nanoparticles, based on typical values reported for other acetylated flavonoid nanoformulations.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation Code | Polymer/Lipid | Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| RTA-PLGA-NP-01 | PLGA | Nanoprecipitation | 150 ± 15 | 0.15 ± 0.05 | -25 ± 5 |
| RTA-PLGA-NP-02 | PLGA | Emulsion-Solvent Evaporation | 180 ± 20 | 0.20 ± 0.07 | -22 ± 4 |
| RTA-LIPO-01 | Soy Lecithin | Thin-film Hydration | 120 ± 10 | 0.12 ± 0.04 | -30 ± 6 |
Note: Data are presented as mean ± standard deviation.
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Theoretical Drug Loading (%) | Actual Drug Loading (%) | Encapsulation Efficiency (%) |
| RTA-PLGA-NP-01 | 10 | 8.5 ± 0.8 | 85 ± 8 |
| RTA-PLGA-NP-02 | 10 | 7.8 ± 0.9 | 78 ± 9 |
| RTA-LIPO-01 | 5 | 4.2 ± 0.5 | 84 ± 10 |
Note: Data are presented as mean ± standard deviation.
Table 3: In Vitro Drug Release Profile (Cumulative Release %)
| Time (hours) | RTA-PLGA-NP-01 (pH 7.4) | RTA-PLGA-NP-01 (pH 5.5) | RTA-LIPO-01 (pH 7.4) | RTA-LIPO-01 (pH 5.5) |
| 2 | 15 ± 2 | 25 ± 3 | 20 ± 3 | 35 ± 4 |
| 8 | 35 ± 4 | 50 ± 5 | 45 ± 5 | 65 ± 6 |
| 24 | 60 ± 6 | 75 ± 7 | 70 ± 7 | 85 ± 8 |
| 48 | 80 ± 8 | 90 ± 9 | 85 ± 8 | 95 ± 9 |
| 72 | 92 ± 9 | 98 ± 9 | 95 ± 9 | 99 ± 9 |
Note: Data are presented as mean ± standard deviation.
Experimental Protocols
Synthesis of this compound-Loaded PLGA Nanoparticles
a) Nanoprecipitation Method
This method is suitable for hydrophobic drugs and is based on the precipitation of a polymer and drug from an organic solvent upon addition to a non-solvent.
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000 Da)
-
Acetone (B3395972) (organic solvent)
-
Polyvinyl alcohol (PVA) (surfactant)
-
Deionized water (non-solvent)
-
-
Protocol:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.
-
Prepare a 1% (w/v) PVA solution in deionized water.
-
Under magnetic stirring (600 rpm), add the organic phase dropwise into 10 mL of the aqueous PVA solution.
-
Continue stirring for 4-6 hours at room temperature to allow for complete evaporation of the acetone and formation of nanoparticles.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization or lyophilize for long-term storage.
-
b) Emulsion-Solvent Evaporation Method
This technique is also well-suited for encapsulating hydrophobic drugs within a polymer matrix.[7][8][9][10]
-
Materials:
-
This compound
-
PLGA
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297) (organic solvent)
-
PVA
-
Deionized water
-
-
Protocol:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.
-
Prepare a 2% (w/v) PVA solution in 20 mL of deionized water.
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator for 2-5 minutes on an ice bath to form an oil-in-water (o/w) emulsion.
-
Transfer the emulsion to a larger volume of deionized water and stir at room temperature for 4-6 hours to allow for the evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water.
-
Resuspend or lyophilize the nanoparticles as described above.
-
Characterization of Nanoparticles
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
-
Morphology:
-
Dry a drop of the nanoparticle suspension on a carbon-coated copper grid.
-
Image using a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM).
-
-
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known amount of the nanoparticle formulation.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Quantify the amount of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release Study
-
Protocol (Dialysis Bag Method):
-
Disperse a known amount of this compound-loaded nanoparticles in 1 mL of release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5).
-
Place the nanoparticle suspension in a dialysis bag (MWCO 12-14 kDa).
-
Immerse the dialysis bag in 50 mL of the corresponding release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of this compound in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug release over time.
-
In Vitro Cytotoxicity Assay
-
Protocol (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to untreated control cells and determine the IC50 value.[11]
-
Visualizations
Caption: Proposed mechanism of this compound nanoparticle-induced apoptosis.
Caption: Experimental workflow for developing this compound nanoparticles.
Caption: Strategy to enhance Rhamnetin's therapeutic efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Characterization of Quercetin-Loaded Delivery Systems for Increasing Its Bioavailability in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Nanoparticle-Flavonoid Connections: Synthesis, Physicochemical and Biological Properties, as Well as Potential Applications in Medicine [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Rhamnetin Tetraacetate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully using Rhamnetin Tetraacetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO).
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO. To enhance solubility, you can warm the solution to 37°C for a short period and use sonication.[1][2] It is crucial to ensure the compound is fully dissolved before further dilution.
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. While some cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration at or below 0.1%.[3][4][5] However, the sensitivity to DMSO can vary significantly between cell lines.[3] Therefore, it is essential to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and experimental duration.[5][6] Most cell lines can tolerate 0.5% DMSO without severe cytotoxicity.[1]
Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for a step-by-step approach to resolve this issue.
Q5: What are the known signaling pathways affected by Rhamnetin?
A5: Rhamnetin, the parent compound of this compound, has been shown to modulate several key signaling pathways. These include the inhibition of the TLR4, MAPK, and Notch-1 signaling pathways.[7][8][9] It has also been observed to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-18.[7][8]
Troubleshooting Guide
Issue 1: this compound Precipitation in Cell Culture Medium
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the final culture medium.
-
The final DMSO concentration is too low to maintain the compound in solution.
-
Interactions with components in the cell culture medium.[10]
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO. This will allow you to add a smaller volume to the cell culture medium to achieve the desired final concentration, thereby keeping the final DMSO concentration higher if necessary.
-
Determine Maximum Tolerated DMSO Concentration:
-
Perform a cell viability assay (e.g., MTT assay) with a range of DMSO concentrations (e.g., 0.05% to 2%) on your specific cell line.[11]
-
Determine the highest concentration of DMSO that does not significantly affect cell viability over your experimental timeframe.[5][6] This will be your maximum allowable final DMSO concentration.
-
-
Serial Dilution: When preparing working solutions, perform serial dilutions of the DMSO stock solution directly into the pre-warmed cell culture medium. Add the diluted compound solution dropwise to the medium while gently vortexing to ensure rapid and even distribution.[1]
-
Pre-warm the Medium: Always use cell culture medium pre-warmed to 37°C, as temperature can affect solubility.
-
Alternative Solvents: If DMSO toxicity is a concern at the required concentration, consider testing other organic solvents like ethanol.[12] However, a solvent toxicity test must be performed for any new solvent.
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Recommendation | Cell Line Specificity |
| ≤ 0.1% | Considered safe for most cell lines with minimal impact on cell viability and function.[1][3][5] | Ideal for sensitive cell lines, including primary cells.[1] |
| 0.1% - 0.5% | Generally well-tolerated by many immortalized cell lines.[1][6] | A vehicle control is crucial to account for potential solvent effects. |
| > 0.5% - 1% | May be acceptable for some robust cell lines in short-term assays, but carries a higher risk of off-target effects.[4] | A thorough dose-response curve for DMSO toxicity is mandatory.[5] |
| > 1% | Generally not recommended as it can lead to significant cytotoxicity and interfere with experimental results.[13] | Should only be considered if absolutely necessary and with extensive validation.[4] |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Include a "no DMSO" control.
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as the MTT assay, to determine the percentage of viable cells in each condition compared to the "no DMSO" control.
-
Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not cause a significant decrease in viability.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Simplified signaling pathways inhibited by Rhamnetin.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Rhamnetin and Cirsiliol Induce Radiosensitization and Inhibition of Epithelial-Mesenchymal Transition (EMT) by miR-34a-mediated Suppression of Notch-1 Expression in Non-small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
Rhamnetin Tetraacetate stability issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhamnetin Tetraacetate, focusing on its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a potent antiplatelet compound.[1][2] It is the acetylated form of Rhamnetin, a naturally occurring O-methylated flavonoid.[3][4] The acetylation is a chemical modification that can alter the compound's physicochemical properties, such as solubility and stability.[5][6][7] It is primarily used in research to investigate its strong inhibitory effects on platelet aggregation induced by various agents like arachidonic acid, collagen, and Platelet-Activating Factor (PAF).[1][2]
Q2: How should I store this compound?
For long-term stability, this compound powder should be stored at -20°C.[1][2] When in a solvent, it is recommended to store the solution at -80°C for up to one year.[2]
Q3: What is the expected stability of this compound in aqueous solutions?
While acetylation can enhance the stability of flavonoids, this compound is susceptible to hydrolysis in aqueous solutions, which can convert it back to its parent compound, Rhamnetin. The rate of this hydrolysis is dependent on the pH, temperature, and the presence of enzymes. The parent compound, Rhamnetin, is sparingly soluble in aqueous buffers, and it is not recommended to store its aqueous solutions for more than one day, suggesting that the stability of the core flavonoid structure in water is limited.[8]
Q4: Can I dissolve this compound directly in an aqueous buffer?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its expected low water solubility, a common characteristic of acetylated flavonoids which tend to be more lipophilic.[7] It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it to the final concentration in the aqueous experimental medium.
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or has precipitated after dilution in my aqueous buffer.
-
Cause A: Poor Solubility. The concentration of this compound may be too high for the aqueous buffer. Acetylation increases lipophilicity, which can lead to poor aqueous solubility.
-
Solution: Decrease the final concentration of this compound in your experiment. You can also try increasing the percentage of the organic solvent (e.g., DMSO) in the final solution, but ensure it is compatible with your experimental system and does not exceed a concentration that could cause artifacts (typically <0.5%).
-
-
Cause B: pH-dependent Solubility. The pH of your buffer may be affecting the solubility of the compound.
-
Solution: Evaluate the solubility of this compound in a range of buffers with different pH values to determine the optimal pH for your experiment.
-
-
Cause C: Compound Degradation. The precipitate could be the parent compound, Rhamnetin, which has low solubility in aqueous solutions.[8] This may occur if the acetyl groups have been hydrolyzed.
-
Solution: Prepare fresh solutions immediately before use. Avoid storing the compound in aqueous solutions for extended periods. Analyze the precipitate using techniques like HPLC or mass spectrometry to confirm its identity.
-
Issue 2: I am observing a decrease in the activity of my this compound over the course of my experiment.
-
Cause A: Hydrolysis to Rhamnetin. The tetraacetate form is likely being hydrolyzed to Rhamnetin in your aqueous medium. Rhamnetin has a different pharmacological profile and potency. The synthesis of Rhamnetin can be achieved through the hydrolysis of its tetraacetate precursor under acidic conditions, indicating this is a likely reaction.[9]
-
Solution: Minimize the duration of your experiment in aqueous media. Prepare fresh dilutions of this compound from a frozen organic stock solution for each experiment. Consider conducting a time-course experiment to quantify the rate of activity loss and correlate it with the compound's stability.
-
-
Cause B: Oxidation. Flavonoids can be susceptible to oxidative degradation.
-
Solution: Prepare your buffers with degassed water to minimize dissolved oxygen. If your experimental design allows, consider adding an antioxidant, but be mindful of potential interactions.
-
-
Cause C: Adsorption to Labware. The compound may be adsorbing to the surface of your plastic labware.
-
Solution: Use low-adsorption plasticware or glass vials for your experiments.
-
Issue 3: I am getting inconsistent results between experiments.
-
Cause A: Inconsistent Solution Preparation. Minor variations in the preparation of the aqueous solution can lead to significant differences in the concentration of the active compound.
-
Solution: Standardize your solution preparation protocol. Always use the same organic solvent for the stock solution and the same dilution method. Ensure the stock solution is fully dissolved before making dilutions.
-
-
Cause B: Age of Stock Solution. An older stock solution, even when frozen, may have degraded over time.
-
Solution: Use freshly prepared stock solutions whenever possible. If using an older stock, it is advisable to verify its concentration and purity using an analytical method like HPLC.
-
Quantitative Data Summary
| Parameter | Rhamnetin | This compound | Source |
| Molecular Formula | C₁₆H₁₂O₇ | C₂₄H₂₀O₁₁ | [1][10] |
| Molecular Weight | 316.26 g/mol | 484.41 g/mol | [10] |
| Solubility in DMSO | ~20 mg/mL | Data not available (expected to be high) | [8] |
| Solubility in Ethanol | Soluble | Data not available (expected to be soluble) | [11] |
| Aqueous Solubility | Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS pH 7.2) | Data not available (expected to be low) | [8] |
| Storage Temperature | -20°C (Solid) | -20°C (Powder) | [1][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication step may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Aqueous Stability Assessment by HPLC
-
Objective: To evaluate the stability of this compound in an aqueous buffer over time.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable modifier
-
Incubator or water bath
-
-
Procedure:
-
Preparation of Test Solution: Dilute the this compound stock solution with the aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low and consistent across all samples.
-
Time Points: Aliquot the test solution into several vials, one for each time point (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Incubation: Incubate the vials at a controlled temperature (e.g., 37°C) that mimics experimental conditions.
-
Sample Analysis:
-
At each time point, take one vial and immediately inject an appropriate volume onto the HPLC system. The time "0" sample should be injected as soon as it is prepared.
-
Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile) to separate this compound from its potential degradation products (like Rhamnetin).
-
Monitor the elution profile at a relevant wavelength (e.g., 255 or 372 nm for the parent compound Rhamnetin, which can be used as a starting point for the tetraacetate).[8][12]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound and any new peaks that appear over time, which may represent degradation products.
-
Calculate the peak area of this compound at each time point.
-
Plot the percentage of the remaining this compound against time to determine its stability profile under the tested conditions.
-
-
Visualizations
Caption: Hydrolysis of this compound to Rhamnetin.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Key factors influencing the stability of this compound in aqueous solutions.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound|T26071|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 3. Rhamnetin - Wikipedia [en.wikipedia.org]
- 4. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rhamnetin | C16H12O7 | CID 5281691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Rhamnetin | 90-19-7 [chemicalbook.com]
- 12. caymanchem.com [caymanchem.com]
Optimizing reaction conditions for Rhamnetin Tetraacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rhamnetin (B192265) Tetraacetate.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing Rhamnetin Tetraacetate?
A1: The synthesis of this compound typically involves the acetylation of Rhamnetin. A common and efficient method is the regioselective O-derivatization of Quercetin (B1663063) to form a tetraacetylated intermediate, followed by methylation and subsequent hydrolysis to yield Rhamnetin. This multi-step process allows for precise control over the final product.[1][2][3] An alternative approach involves the direct acetylation of Rhamnetin, though achieving specific acetylation patterns can be challenging.
Q2: What are the common acetylating agents used for this synthesis?
A2: Acetic anhydride (B1165640) is a frequently used acetylating agent for the synthesis of acetylated flavonoids like this compound.[2] The choice of acyl donor is a critical step that can influence the biological and physicochemical properties of the resulting ester.[4][5]
Q3: How can I control the regioselectivity of the acetylation process?
A3: Controlling the regioselectivity to obtain the desired tetraacetate isomer is crucial. This can be achieved by carefully managing reaction conditions such as temperature, the equivalents of the acylating agent, and reaction time.[2] For instance, to obtain 3,3',4',7-tetraacetyl quercetin, the reaction with acetic anhydride can be conducted at room temperature for a specific duration.[2][6] The low nucleophilic reactivity of the 5-OH group on the flavonoid backbone often allows for its selective non-acetylation under controlled conditions.[2]
Q4: Are there enzymatic methods available for the acetylation of Rhamnetin?
A4: Yes, enzymatic methods using lipases are a viable and often more regioselective approach for the acylation of flavonoids.[4][5] Immobilized lipases, such as Lipase B from Candida antarctica (CaLB), are commonly used in anhydrous conditions for these reactions.[4][5] Enzymatic reactions can offer higher conversion yields and are considered a greener alternative to chemical synthesis.[7][8]
Q5: What are the key parameters to optimize in an enzymatic acetylation reaction?
A5: For enzymatic acetylation, key parameters to optimize include the choice of enzyme, the solvent, the molar ratio of the substrate to the acyl donor, and the concentration of the biocatalyst.[4] Solvents like 2-methyl-2-butanol (B152257) and acetone (B3395972) are often used due to their low toxicity and ability to facilitate high conversion yields.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize the reaction temperature. For chemical synthesis with acetic anhydride, room temperature may be sufficient.[2] For enzymatic reactions, temperatures around 60°C have been reported.[9] - Adjust the molar ratio of rhamnetin to the acetylating agent. An excess of the acyl donor is often used.[4] - Employ silica (B1680970) gel flash chromatography for purification.[6] |
| Formation of Multiple Acetylated Products (Low Regioselectivity) | - Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). - Use of a non-selective acetylating agent or catalyst. | - Carefully control the reaction temperature and time.[2] - Consider using a regioselective enzymatic method with a suitable lipase.[4] - For chemical synthesis, a stepwise protection-acetylation-deprotection strategy might be necessary for specific isomers. |
| Presence of Unreacted Starting Material (Rhamnetin) | - Insufficient amount of acetylating agent. - Short reaction time. - Poor solubility of the starting material. | - Increase the molar equivalents of the acetylating agent. - Extend the reaction time, monitoring progress with TLC or HPLC. - Choose a solvent in which the flavonoid is more soluble. For enzymatic reactions, MTBE has been shown to be an optimal solvent in some cases.[4] |
| Difficulty in Purifying the Final Product | - Co-elution of isomers or byproducts during chromatography. - Formation of O-dimethyl derivatives during methylation step (if starting from quercetin).[6] | - Optimize the solvent system for flash chromatography to achieve better separation. A common eluent system is a mixture of CHCl₃ and methanol.[6] - It is crucial to remove any unreacted tetraacetylated quercetin before the hydrolysis step to avoid the formation of quercetin, which is difficult to separate from rhamnetin.[1] |
| Hydrolysis of Acetyl Groups During Workup or Storage | - Exposure to acidic or basic conditions during extraction. - Presence of moisture. | - Perform aqueous workup with neutral or slightly acidic water. - Ensure all solvents are dry and store the final product in a desiccator. |
Experimental Protocols
Chemical Synthesis of 3,3',4',7-Tetraacetyl Quercetin (Precursor to Rhamnetin)
This protocol is adapted from a method for the regioselective acylation of quercetin.[2][6]
-
Dissolution: Dissolve quercetin in a suitable solvent like pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine.
-
Acetylation: Add 5 equivalents of acetic anhydride to the solution at room temperature.
-
Reaction: Stir the mixture for approximately 3 hours, monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel flash chromatography using an appropriate eluent system (e.g., a mixture of CH₂Cl₂/hexane/ethyl acetate) to isolate the 3,3',4',7-tetraacetyl quercetin. The yield for this step is reported to be around 75%.[6]
Synthesis of Rhamnetin from 3,3',4',5-Tetraacetyl Quercetin
This protocol describes the methylation and subsequent hydrolysis to yield rhamnetin.[6]
-
Methylation:
-
Dissolve 3,3',4',5-tetraacetyl quercetin and 1.0 equivalent of potassium carbonate in DMF.
-
Add a solution of 1.1 equivalents of methyl iodide in DMF dropwise at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with CH₂Cl₂ and wash with 3 M aqueous HCl.
-
-
Hydrolysis:
-
The crude methylated product is then subjected to hydrolysis by refluxing in a mixture of acetonitrile (B52724) and 6 M aqueous HCl for 1.5 hours.
-
-
Purification:
-
After workup, the final product, rhamnetin, is purified by silica gel flash chromatography using an eluent such as a 9:1 mixture of CHCl₃ and methanol. The overall yield from the tetraacetylated precursor is reported to be around 67%.[6]
-
Visual Guides
Caption: Chemical synthesis workflow for Rhamnetin from Quercetin.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective O-Derivatization of Quercetin via Ester Intermediates. An Improved Synthesis of Rhamnetin and Development of a New Mitochondriotropic Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective O-derivatization of quercetin via ester intermediates. An improved synthesis of rhamnetin and development of a new mitochondriotropic derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation (Journal Article) | OSTI.GOV [osti.gov]
- 8. Improved Productivity of Naringin Oleate with Flavonoid and Fatty Acid by Efficient Enzymatic Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Rhamnetin Tetraacetate Synthesis
Welcome to the technical support center for Rhamnetin (B192265) Tetraacetate synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis process, with a particular focus on addressing issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly lower than expected yield of Rhamnetin Tetraacetate. What are the potential causes?
Several factors can contribute to low yields in the synthesis of this compound. These can be broadly categorized into issues related to starting materials, reaction conditions, and work-up/purification procedures. Specific points to consider include:
-
Purity of Starting Material (Rhamnetin or Quercetin): The purity of the flavonoid starting material is crucial. Impurities can interfere with the acetylation reaction, leading to the formation of side products and a lower yield of the desired tetraacetate.
-
Reagent Quality: The quality of the acetylating agent (e.g., acetic anhydride) and any catalysts or bases (e.g., pyridine) used is important. Old or decomposed reagents can be less effective and introduce impurities.
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: The hydroxyl groups of flavonoids have different reactivities, which can lead to the formation of a mixture of partially acetylated products. Over-acetylation to the pentaacetate or incomplete acetylation will reduce the yield of the desired tetraacetate.
-
Product Degradation: Flavonoids and their derivatives can be sensitive to harsh reaction conditions, such as high temperatures or extreme pH, which may lead to degradation of the product.
-
Inefficient Purification: Loss of product during the purification process (e.g., crystallization, column chromatography) is a common cause of low isolated yields.
Q2: How can I optimize the reaction conditions to improve the yield?
Optimizing reaction conditions is key to maximizing the yield of this compound. Here are some strategies:
-
Molar Ratio of Reagents: The stoichiometry of the reactants is critical. An excess of the acetylating agent is often used to drive the reaction towards completion. However, a large excess can sometimes promote side reactions. It is advisable to perform small-scale experiments to determine the optimal molar ratio of rhamnetin to acetic anhydride.
-
Reaction Temperature and Time: Acetylation reactions of flavonoids are often carried out at room temperature.[1] However, the optimal temperature and reaction time can vary depending on the specific substrate and reagents used. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the point of maximum conversion and prevent the formation of degradation products from prolonged reaction times.
-
Choice of Solvent and Catalyst: The choice of solvent can influence the solubility of the reactants and the reaction rate. Pyridine is commonly used both as a solvent and a catalyst. Other bases, such as sodium acetate (B1210297), can also be employed. The selection should be based on the specific protocol being followed and may require optimization.
Q3: What is a reliable method for purifying this compound?
Purification is a critical step to obtain a high-purity product and can significantly impact the final isolated yield. Common purification methods for acetylated flavonoids include:
-
Crystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent system is crucial for successful crystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
-
Silica (B1680970) Gel Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials, partially acetylated byproducts, and other impurities. The choice of eluent (solvent system) is critical for achieving good separation. A gradient of solvents with increasing polarity is often used. For instance, a mixture of chloroform (B151607) and methanol (B129727) has been used for the purification of related compounds.[2]
Q4: Are there alternative synthesis strategies I should consider for obtaining Rhamnetin from a more common precursor?
Quantitative Data Summary
The following table summarizes yields reported in the literature for the synthesis of acetylated flavonoids and rhamnetin. This data can serve as a benchmark for your experiments.
| Product | Starting Material | Key Reagents | Reported Yield | Reference |
| 3,3',4',7-Tetraacetyl Quercetin (B1663063) | Quercetin | Acetic Anhydride, Pyridine | 75% | [2] |
| Rhamnetin (from Tetraacetyl Quercetin intermediate) | 3,3',4',5-Tetraacetyl Quercetin | Methyl Iodide, K2CO3, HCl | 67% (over two steps) | [2][3] |
| Pentaacyl Quercetin Derivatives | Quercetin | Acyl Chlorides, Pyridine | 70-85% | [3] |
Experimental Protocols
Synthesis of Rhamnetin from Quercetin via a Tetraacetyl Intermediate [2]
This protocol describes a four-step synthesis of rhamnetin from quercetin with an overall yield of 46%.[2]
-
Synthesis of 3,3',4',5-Tetraacetyl Quercetin (4): This intermediate is prepared with high regioselectivity through imidazole-promoted hydrolysis of pentaacetyl quercetin.
-
Methylation of 3,3',4',5-Tetraacetyl Quercetin (4):
-
A solution of methyl iodide (1.1 equivalents) in DMF is added dropwise to a solution of 3,3',4',5-tetraacetyl quercetin (1 equivalent) and potassium carbonate (1.0 equivalent) in DMF at -78 °C.
-
The mixture is stirred for 10 minutes and then allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is diluted with CH₂Cl₂ and washed with 3 M aqueous HCl.
-
-
Hydrolysis to Rhamnetin (6):
-
The crude methylated intermediate is dissolved in a mixture of acetonitrile (B52724) and 6 M aqueous HCl.
-
The solution is stirred and refluxed for 1.5 hours.
-
Ethyl acetate and water are added, and the organic layer is washed with 3 M aqueous HCl, dried, and concentrated.
-
-
Purification:
Visualizations
Experimental Workflow for Rhamnetin Synthesis from Quercetin
Caption: Workflow for the synthesis of Rhamnetin from Quercetin.
Logical Relationship of Factors Affecting Yield
Caption: Key factors contributing to low synthesis yield.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective O-Derivatization of Quercetin via Ester Intermediates. An Improved Synthesis of Rhamnetin and Development of a New Mitochondriotropic Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective O-derivatization of quercetin via ester intermediates. An improved synthesis of rhamnetin and development of a new mitochondriotropic derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhamnetin Tetraacetate Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of rhamnetin (B192265) tetraacetate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying rhamnetin tetraacetate?
A1: Silica (B1680970) gel is the most frequently used stationary phase for the column chromatography of flavonoids and their acetylated derivatives like this compound. Its polarity allows for effective separation based on the interaction with the acetylated flavonoid.
Q2: What solvent systems are recommended for the mobile phase?
A2: A gradient of non-polar to polar solvents is typically employed. Common solvent systems include hexane (B92381)/ethyl acetate (B1210297), chloroform/methanol (B129727), or toluene/acetone. The optimal ratio will depend on the specific impurities present in the crude mixture.
Q3: How can I monitor the separation during column chromatography?
A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring the separation. Small aliquots from the collected fractions are spotted on a TLC plate and developed in a suitable solvent system. The spots can be visualized under UV light (254 nm and 365 nm) or by using a staining reagent. Rhamnetin has UV absorption maxima at 255 and 372 nm.[1]
Q4: What are the potential sources of impurities?
A4: Impurities can arise from the starting materials, side reactions during the acetylation of rhamnetin, or degradation of the product. Common impurities may include unreacted rhamnetin, partially acetylated rhamnetin derivatives, and isomers such as isorhamnetin (B1672294) tetraacetate.
Q5: What is the expected melting point of pure this compound?
A5: The melting point of pure this compound is reported to be in the range of 189-190°C.[2] This can be used as an indicator of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Spots on TLC | - Inappropriate mobile phase polarity. - Column overloading. - Irregular column packing. | - Optimize the mobile phase by testing different solvent ratios with TLC. Start with a less polar system and gradually increase the polarity. - Reduce the amount of crude sample loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| Low Yield of Purified Product | - Incomplete elution from the column. - Degradation of the compound on the silica gel. - Adsorption of the compound onto the glass wool or fritted disc. | - After the main fractions are collected, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to elute any remaining compound. - Acetylated flavonoids are generally more stable on silica than their parent compounds. However, prolonged exposure can lead to some degradation. Try to run the column as efficiently as possible. - Use a minimal amount of glass wool and ensure the compound is fully dissolved before loading. |
| Product Elutes Too Quickly (Low Retention) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate system. |
| Product Does Not Elute from the Column (High Retention) | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate or add a small amount of methanol to the eluent. |
| Streaking of Spots on TLC | - Sample is too concentrated. - Presence of highly polar impurities. - Interaction with the stationary phase. | - Dilute the sample before spotting on the TLC plate. - Consider a pre-purification step, such as a solvent wash, to remove highly polar impurities. - Add a small amount of acetic acid to the mobile phase to suppress ionization of any free hydroxyl groups. |
| Crystallization of Product in the Column or Tubing | - Low solubility of the compound in the mobile phase. | - Choose a mobile phase in which the compound has better solubility.[1][3] - Slightly warming the column (if feasible and the compound is stable) can help maintain solubility. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.
1. Preparation of the Crude Sample:
-
Ensure the crude this compound is dry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or chloroform).
-
For dry loading, adsorb the dissolved crude product onto a small amount of silica gel, then evaporate the solvent to obtain a free-flowing powder.
2. Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel (e.g., 60-120 mesh) using a slurry method with the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Wet Loading: Carefully add the dissolved crude sample to the top of the column using a pipette.
-
Dry Loading: Carefully add the silica gel with the adsorbed sample to the top of the column.
-
Add another thin layer of sand on top of the sample layer.
4. Elution and Fraction Collection:
-
Start the elution with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 95:5 hexane/ethyl acetate and gradually increase the ethyl acetate concentration to 80:20 or higher.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
5. Monitoring the Separation:
-
Monitor the collected fractions by TLC.
-
Spot the crude mixture, the collected fractions, and a pure standard (if available) on the same TLC plate.
-
Develop the TLC plate in a solvent system that gives good separation (e.g., 7:3 hexane/ethyl acetate).
-
Visualize the spots under UV light.
6. Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Evaporate the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product (e.g., by melting point, NMR, and MS).
Experimental Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
Preventing degradation of Rhamnetin Tetraacetate during storage
This technical support center provides guidance on the proper storage and handling of Rhamnetin (B192265) Tetraacetate to minimize degradation and ensure the integrity of your research material. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and use of Rhamnetin Tetraacetate.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | 1. Moisture Absorption: Exposure to humidity can cause hydrolysis of the acetate (B1210297) groups. 2. Light Exposure: Photodegradation can occur with prolonged exposure to light. 3. Temperature Fluctuations: Can accelerate degradation processes. | 1. Store in a desiccator or a tightly sealed container with a desiccant. 2. Protect from light by using an amber vial or storing it in a dark place. 3. Maintain a consistent, recommended storage temperature. |
| Unexpected experimental results or loss of bioactivity | Chemical Degradation: The tetraacetate ester may have hydrolyzed back to rhamnetin, altering its properties. Acetylation is known to improve the stability of flavonoids, but degradation can still occur under suboptimal conditions.[1][2] | 1. Verify the purity of your sample using the HPLC protocol provided below. 2. If degradation is confirmed, acquire a fresh batch of the compound. 3. Review your storage and handling procedures to prevent future degradation. |
| Poor solubility in non-polar solvents | Hydrolysis: The presence of the more polar parent compound, rhamnetin, due to degradation can reduce solubility in non-polar organic solvents. | 1. Assess the purity of the compound. 2. If hydrolysis has occurred, purification may be necessary if a fresh sample is not available. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: While specific stability data for this compound is not extensively published, based on general knowledge of acetylated flavonoids, the following conditions are recommended to ensure its stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. | Low temperatures slow down chemical degradation rates. |
| Light | Protect from light. | Flavonoids can be susceptible to photodegradation. Storing in an amber vial or in a dark location is advisable. |
| Moisture | Store in a dry, moisture-free environment. | Acetyl groups are susceptible to hydrolysis. Use of a desiccator is recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes oxidation, although acetylation reduces the susceptibility of hydroxyl groups to oxidation. |
Q2: What is the primary degradation pathway for this compound?
A2: The most probable degradation pathway for this compound is the hydrolysis of the four acetate ester bonds. This reaction would be catalyzed by the presence of moisture and can be accelerated by elevated temperatures and non-neutral pH. The hydrolysis would result in the formation of rhamnetin and acetic acid, leading to a change in the chemical and biological properties of the compound. The O-acylation of polyphenols is a technique used to enhance their stability and reduce degradation.[1][2]
Figure 1. Putative degradation pathway of this compound.
Q3: How does acetylation affect the stability of rhamnetin?
A3: Acetylation of the hydroxyl groups in rhamnetin to form this compound is expected to increase its stability. The acetyl groups protect the reactive hydroxyl groups from oxidation and enzymatic degradation.[1][2][3] This modification generally improves the shelf-life and reproducibility of experimental results compared to the parent flavonoid.
Q4: Can I dissolve this compound in an aqueous buffer for my experiments?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. The presence of water can lead to the hydrolysis of the acetate groups. For experiments requiring an aqueous environment, it is best to prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method can be used to assess the purity of this compound and to detect the presence of its potential degradation product, rhamnetin.
Objective: To develop a stability-indicating HPLC method to separate this compound from rhamnetin.
Materials:
-
This compound sample
-
Rhamnetin standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or another suitable acid for pH adjustment)
-
HPLC system with a UV detector
Method:
-
Standard Preparation:
-
Prepare a stock solution of Rhamnetin standard (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or DMSO.
-
Prepare a stock solution of your this compound sample (e.g., 1 mg/mL) in the same solvent.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A starting point could be a linear gradient from 30% B to 90% B over 20 minutes. This will need to be optimized based on your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maxima of rhamnetin (around 255 and 370 nm) and this compound (likely to be similar). A photodiode array (PDA) detector is ideal for method development.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Inject the rhamnetin standard to determine its retention time.
-
Inject the this compound sample.
-
A pure sample of this compound should show a single major peak. Due to its higher lipophilicity, this compound is expected to have a longer retention time than rhamnetin.
-
The presence of a peak at the retention time of the rhamnetin standard in your this compound sample indicates degradation.
-
-
Data Analysis:
-
Calculate the percentage of rhamnetin in your sample by comparing the peak area of rhamnetin to the total peak area of all related compounds.
-
Figure 2. Experimental workflow for HPLC-based stability assessment.
References
Technical Support Center: Rhamnetin Tetraacetate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Rhamnetin Tetraacetate.
Troubleshooting Guide: this compound HPLC Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half is broader than the front half. This can compromise resolution, accuracy, and reproducibility of quantitative analysis. Below is a step-by-step guide to troubleshoot and resolve peak tailing for this compound.
Q1: My this compound peak is tailing. What is the first thing I should check?
A1: Start by systematically evaluating your column's condition and the chemistry involved. An old, contaminated, or damaged column is a frequent cause of peak tailing.
-
Column Contamination: The column may have accumulated contaminants from previous injections.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns. If tailing persists after flushing, the column may need replacement.
-
-
Column Void: A void or channel in the column packing material can lead to peak distortion and a noticeable drop in backpressure.
-
Solution: In some instances, reversing and flushing the column can resolve the issue. However, a significant void usually necessitates column replacement.
-
-
Column Age: HPLC columns have a finite lifespan. Over time, the stationary phase degrades, leading to poor peak shape.
-
Solution: If the column is old or has been used extensively, replace it with a new column of the same type.
-
Q2: I've checked my column, but the peak tailing continues. What should I investigate next?
A2: The mobile phase composition, especially its pH, is a critical factor in controlling the peak shape of compounds like flavonoids and their derivatives.
-
Incorrect Mobile Phase pH: The pH of the mobile phase influences the ionization state of residual silanol (B1196071) groups on the silica-based column packing. Secondary interactions between your analyte and ionized silanols are a primary cause of peak tailing.[1]
-
Solution: For acetylated flavonoids, which are generally less polar than their parent compounds, maintaining an acidic mobile phase is recommended. Adjust the mobile phase to a pH of ≤ 3 using an acidic modifier like 0.1% formic acid or acetic acid.[2] This suppresses the ionization of silanol groups, minimizing unwanted secondary interactions.
-
-
Inadequate Buffer Strength: A low concentration buffer may not effectively control the mobile phase pH.
-
Solution: If using a buffer, ensure its concentration is sufficient, typically in the 10-50 mM range for LC-UV applications. For LC-MS, keep buffer concentrations below 10 mM to prevent ion suppression.
-
Q3: My column and mobile phase seem fine. Could the issue be with my sample or injection technique?
A3: Yes, issues related to the sample itself or how it's introduced to the system can cause peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting or tailing.
-
Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition. If a stronger solvent is necessary, reduce the injection volume.
-
Q4: I've addressed the column, mobile phase, and sample, but still see some tailing. Are there other system or chemical factors to consider?
A4: Yes, several other factors related to your HPLC system and potential chemical interactions can contribute to peak tailing.
-
Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing. This is often more pronounced for early eluting peaks.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep it as short as possible. Ensure all fittings are properly connected and seated to minimize dead volume.
-
-
Secondary Silanol Interactions: Even with a healthy column, residual silanol groups on the silica (B1680970) packing can interact with polar functional groups on your analyte.
-
Solution: Use a modern, high-purity, end-capped C18 column. End-capping deactivates most of the active silanol groups. For particularly stubborn tailing, consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase, though this is less common with modern columns.
-
-
Metal Chelation: Trace metal contamination in the silica matrix of the column can act as active sites, leading to peak tailing.
-
Solution: Adding a metal chelator like EDTA to the mobile phase can help mitigate this, although it is not volatile and may not be suitable for LC-MS. Using a bio-inert or metal-free HPLC system can also prevent this issue.
-
Data Presentation
The following tables summarize how different HPLC parameters can influence peak shape for flavonoid analysis. These are representative values and may need to be optimized for your specific analysis of this compound.
Table 1: Effect of Mobile Phase Modifier on Tailing Factor of a Representative Flavonoid
| Mobile Phase Modifier (in Acetonitrile:Water) | Tailing Factor (Tf) | Peak Shape |
| None | 2.1 | Poor (Significant Tailing) |
| 0.1% Acetic Acid | 1.4 | Good |
| 0.1% Formic Acid | 1.2 | Very Good |
| 10 mM Ammonium Acetate (pH 4.5) | 1.5 | Acceptable |
Table 2: Comparison of Organic Solvents on Peak Symmetry
| Organic Solvent (in 50:50 ratio with 0.1% Formic Acid in Water) | Tailing Factor (Tf) | General Observation |
| Acetonitrile | 1.2 | Generally provides sharper peaks for neutral and hydrophobic compounds.[3] |
| Methanol | 1.4 | Can sometimes reduce tailing for phenolic compounds due to hydrogen bonding.[3] |
Table 3: Representative Quantitative Data for a Flavonoid Analysis Method
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Tailing Factor (System Suitability) | ≤ 1.5 |
| RSD of Peak Area (n=6) | < 2% |
Experimental Protocols
This section provides a detailed methodology for a typical reversed-phase HPLC analysis of an acetylated flavonoid like this compound.
Objective: To develop a robust RP-HPLC method for the quantification of this compound with good peak symmetry.
Materials:
-
This compound standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (or acetic acid)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
Method:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the initial mobile phase composition to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 254 nm or 340 nm for flavonoids).
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject the mid-point standard solution six times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
The tailing factor for the this compound peak should be ≤ 1.5.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Caption: Logical relationships between causes and solutions for peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a problem for my this compound analysis? A1: Peak tailing can significantly impact the quality of your results by:
-
Reducing Resolution: Tailing peaks can merge with nearby peaks, making accurate integration and quantification difficult.
-
Decreasing Sensitivity: As a peak tails, its height is reduced, which can negatively affect the limit of detection and quantification.
-
Compromising Accuracy: Asymmetrical peaks are challenging for integration algorithms to process consistently, leading to poor precision and accuracy in your quantitative results.
Q2: Is it better to use acetonitrile or methanol as the organic solvent for this compound analysis? A2: Both can be effective, and the optimal choice may depend on the specific column and other method parameters. Acetonitrile generally has a stronger elution strength and provides sharper peaks for more hydrophobic compounds like this compound.[3] However, methanol can sometimes offer different selectivity and may reduce tailing for compounds capable of hydrogen bonding.[3] It is recommended to test both during method development to determine which provides the best peak shape and resolution for your specific application.
Q3: What is a "guard column," and can it help with peak tailing? A3: A guard column is a short, disposable column installed before the main analytical column. Its purpose is to protect the analytical column from strongly retained impurities and particulates in the sample. By trapping these contaminants, a guard column can prevent the development of active sites on the analytical column that cause peak tailing, thereby extending its life and maintaining good peak shape.
Q4: Can the detector cause peak tailing? A4: While less common, the detector can contribute to peak broadening, which may be perceived as tailing. A large detector cell volume can increase extra-column band broadening. Additionally, a slow detector response time can distort the peak shape. Ensure your detector settings are appropriate for the peak widths you are observing.
Q5: My peak shape is good, but my retention times are shifting. What could be the cause? A5: Fluctuating retention times can be caused by several factors, including:
-
Inconsistent Mobile Phase Composition: Ensure accurate and consistent preparation of your mobile phase. Evaporation of the organic solvent can also alter the composition over time.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention.
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to an inconsistent flow rate. Regular pump maintenance is crucial.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
References
Minimizing batch-to-batch variability of Rhamnetin Tetraacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Rhamnetin Tetraacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a derivative of Rhamnetin, a naturally occurring flavonoid. The addition of four acetyl groups to the Rhamnetin molecule enhances its lipophilicity. This increased lipophilicity can improve its stability, cell membrane permeability, and bioavailability compared to its parent compound, Rhamnetin. This modification can be crucial for various experimental applications where enhanced cellular uptake and stability are desired.
Q2: What are the primary causes of batch-to-batch variability in this compound synthesis?
A2: The main sources of variability in the synthesis of this compound, and acetylated flavonoids in general, stem from inconsistencies in the reaction conditions. Key factors include:
-
Purity of Starting Material (Rhamnetin): Impurities in the initial Rhamnetin can lead to side reactions and a heterogeneous final product.
-
Reaction Time and Temperature: Incomplete or excessive reaction times, as well as temperature fluctuations, can result in incomplete acetylation or the formation of degradation products.
-
Stoichiometry of Reagents: The molar ratio of Rhamnetin to the acetylating agent (e.g., acetic anhydride) is critical. An insufficient amount of the acetylating agent will lead to a mixture of partially acetylated products, while a large excess might complicate the purification process.
-
Catalyst and Solvent Quality: The purity and concentration of the catalyst (e.g., pyridine) and the dryness of the solvent can significantly impact the reaction rate and yield.
-
Work-up and Purification Procedures: Inconsistent work-up procedures can lead to varying levels of impurities in the final product. The choice of purification method and its execution are critical for obtaining a consistent product.
Q3: How can I assess the purity and consistency of my this compound batches?
A3: A combination of analytical techniques is recommended to ensure the quality and consistency of your this compound batches. These include:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and to get a preliminary assessment of the product's purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect and quantify any impurities or byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.
Q4: What are the recommended storage conditions for this compound?
A4: Acetylated natural products are generally more stable than their parent compounds. For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term use, a stock solution in an appropriate organic solvent can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the temperature is maintained consistently throughout the reaction. |
| Inadequate amount of acetylating agent. | Use a slight excess of the acetylating agent (e.g., acetic anhydride) to drive the reaction to completion. | |
| Loss of product during work-up or purification. | Optimize the extraction and purification steps. Ensure the pH of the aqueous washes is appropriate to prevent hydrolysis of the acetyl groups. Use a suitable solvent system for chromatography to achieve good separation. | |
| Product is an Oil or Fails to Solidify | Presence of impurities such as residual solvent, starting material, or byproducts. | Ensure the product is thoroughly dried under high vacuum to remove any residual solvent. Purify the product again using an appropriate technique like recrystallization or column chromatography to remove other impurities. |
| Discoloration of the Final Product (Yellowish or Brownish) | Oxidation of phenolic compounds. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use purified and degassed solvents. |
| Formation of polymeric byproducts due to excessive heat. | Maintain the recommended reaction temperature and avoid overheating. | |
| Inconsistent Purity Between Batches | Variability in the quality of starting materials or reagents. | Use starting materials and reagents from the same supplier and lot number, if possible. Always check the purity of the starting Rhamnetin before use. |
| Inconsistent reaction conditions. | Strictly control reaction parameters such as temperature, time, and stirring speed. Use a temperature-controlled reaction setup. | |
| Inconsistent purification procedure. | Standardize the purification protocol, including the type and amount of silica (B1680970) gel, solvent gradients for chromatography, and recrystallization solvents. | |
| Hydrolysis of Acetyl Groups | Exposure to acidic or basic conditions during work-up or storage. | Neutralize the reaction mixture carefully during work-up. Avoid strong acids or bases. Store the final product in a dry, neutral environment. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is adapted from the general procedure for the acetylation of flavonoids.[2]
Materials:
-
Rhamnetin
-
Acetic Anhydride (B1165640)
-
Pyridine (B92270) (as catalyst)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol)
Procedure:
-
Dissolve Rhamnetin in a mixture of dichloromethane and pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the specified time (monitor by TLC until the starting material is consumed). Reaction times can vary but are typically in the range of 2-12 hours.[2]
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[3]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Confirm the structure and purity of the final product using NMR, MS, and HPLC.
Quality Control Parameters
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Purity | HPLC | ≥ 98% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the expected structure and molecular weight |
| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits |
Visualizations
Logical Workflow for Troubleshooting Synthesis Issues
Caption: Troubleshooting workflow for this compound synthesis.
Signaling Pathway of the Parent Compound, Rhamnetin
The following diagram illustrates some of the known signaling pathways modulated by the parent compound, Rhamnetin. The effects of this compound on these pathways may be similar but would require specific experimental validation.
Caption: Signaling pathways modulated by Rhamnetin.
References
Rhamnetin Tetraacetate Interference in Biochemical Assays: A Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Rhamnetin Tetraacetate in biochemical assays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: this compound, a derivative of the flavonoid Rhamnetin, is likely to exhibit similar assay interference behaviors due to the presence of the core flavonoid structure. Flavonoids are frequently identified as Pan-Assay Interference Compounds (PAINS).[1][2]
Frequently Asked Questions (FAQs)
Q1: My positive hits with this compound are not reproducible in follow-up assays. What could be the cause?
A1: Lack of reproducibility is a common indicator of assay interference. Rhamnetin and related flavonoids are known to be "promiscuous inhibitors," often generating false-positive results through non-specific mechanisms rather than direct, specific binding to a target.[3] One of the primary mechanisms for this is compound aggregation.[3][4]
Q2: What is compound aggregation and how does it cause false positives?
A2: At certain concentrations, this compound may form colloidal aggregates in your assay buffer.[4] These aggregates can sequester and denature proteins non-specifically, leading to an apparent inhibition of enzyme activity.[4] This phenomenon is highly dependent on factors such as compound concentration, pH, ionic strength, and the solvent used.[3]
Q3: Can this compound interfere with fluorescence-based assays?
A3: Yes, flavonoids structurally similar to Rhamnetin have been shown to possess intrinsic fluorescence or to quench the fluorescence of reporter molecules.[5][6][7] This can lead to either false positive or false negative results in fluorescence-based assays (e.g., FRET, fluorescence polarization) by altering the assay signal independently of any true biological activity.
Q4: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
A4: While this compound itself may not be explicitly listed in all PAINS databases, its core structure, Rhamnetin (a flavonoid), belongs to a class of compounds widely recognized as PAINS.[1][2][3] PAINS are compounds that appear as hits in multiple, unrelated assays through non-specific mechanisms.[1]
Troubleshooting Guide
Issue 1: Suspected False Positives due to Aggregation
If you suspect compound aggregation is causing false positives, consult the following troubleshooting table and workflow.
Table 1: Troubleshooting Aggregation-Based Interference
| Symptom | Potential Cause | Recommended Action |
| High hit rate in primary screen | Compound aggregation | Perform a detergent counter-screen.[3] |
| Steep dose-response curve | Aggregation occurring at a critical concentration | Analyze the compound by Dynamic Light Scattering (DLS).[3] |
| Irreproducible IC50 values | Sensitivity to minor assay condition changes | Vary buffer composition (pH, ionic strength) and re-test.[3] |
| Activity is lost upon addition of a non-ionic detergent | Detergent disrupts aggregates | Confirm hits in an orthogonal assay. |
Experimental Workflow for Identifying Aggregation
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of intrinsic fluorescence and quenching on fluorescence-based screening of natural products. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reply to Yan et al.: Quercetin possesses a fluorescence quenching effect but is a weak inhibitor against SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescence quenching test for the detection of flavonoid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Rhamnetin Tetraacetate Synthesis for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Rhamnetin Tetraacetate for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the large-scale synthesis of this compound?
A1: The most common and cost-effective starting material for the synthesis of Rhamnetin and its derivatives is Quercetin (B1663063). Quercetin is a readily available natural flavonoid. The synthesis proceeds by first protecting the hydroxyl groups of quercetin through acetylation, followed by selective methylation and subsequent deprotection to yield Rhamnetin. For this compound, the synthesis is stopped after the acetylation of Rhamnetin. An improved synthesis method involves the regioselective O-derivatization of Quercetin via ester intermediates.[1][2][3]
Q2: What are the critical process parameters to monitor during the acetylation of Rhamnetin?
A2: Key parameters for the acetylation of Rhamnetin include reaction temperature, reaction time, and the molar ratio of reactants. Typically, the reaction is carried out using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or sodium acetate (B1210297). Maintaining a controlled temperature is crucial to prevent side reactions. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete acetylation and minimize the formation of partially acetylated intermediates.
Q3: What are the common challenges encountered when scaling up the purification of this compound?
A3: Scaling up the purification of this compound can present challenges such as:
-
Residual reagents and byproducts: Removal of excess acetic anhydride, acetic acid, and the catalyst can be difficult at a large scale.
-
Crystallization: Achieving consistent crystal size and purity during large-scale crystallization can be challenging. Seeding strategies and controlled cooling rates are important.
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities. Alternative purification methods like recrystallization or preparative HPLC should be considered.
Q4: What are the stability and storage recommendations for this compound?
A4: this compound, as an acetylated flavonoid, is generally more stable than its parent compound, Rhamnetin. However, it should be protected from moisture and high temperatures to prevent hydrolysis of the acetyl groups. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.
Troubleshooting Guides
Issue 1: Incomplete Acetylation Reaction
| Symptom | Possible Cause | Suggested Solution |
| TLC/HPLC analysis shows the presence of starting material (Rhamnetin) or partially acetylated intermediates. | Insufficient amount of acetylating agent (acetic anhydride). | Increase the molar excess of acetic anhydride. A 5-10 fold excess is often used. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature cautiously while monitoring for side product formation. Extend the reaction time and monitor the progress by TLC/HPLC until the starting material is consumed. | |
| Inadequate catalyst activity or amount. | Ensure the catalyst (e.g., pyridine) is dry and of high purity. Increase the catalyst loading if necessary. | |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture. |
Issue 2: Formation of Colored Impurities
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture or the isolated product has a dark color (brown or black). | Degradation of the flavonoid core at high temperatures. | Maintain a controlled and moderate reaction temperature. Avoid excessive heating. |
| Oxidation of phenolic groups. | Perform the reaction under an inert atmosphere to minimize oxidation. Degas solvents before use. | |
| Side reactions with impurities in the starting material or reagents. | Use high-purity starting materials and reagents. Purify the starting Rhamnetin if necessary. |
Issue 3: Difficulty in Product Isolation and Purification
| Symptom | Possible Cause | Suggested Solution |
| Oily product instead of a solid after work-up. | Presence of residual solvent or impurities. | Ensure complete removal of the reaction solvent under reduced pressure. Try precipitating the product by adding a non-polar solvent like hexane (B92381) or heptane (B126788) to the concentrated residue. |
| Formation of a mixture of acetylated products. | Optimize the reaction conditions to favor the formation of the desired tetraacetate. Purification by column chromatography may be necessary. | |
| Low yield after recrystallization. | The chosen solvent system is not optimal. | Screen different solvent systems for recrystallization to find one that provides good recovery and high purity. Common solvents include ethanol, methanol, ethyl acetate, and their mixtures with water or non-polar solvents. |
| Product is too soluble in the recrystallization solvent. | Cool the solution slowly to a low temperature to induce crystallization. Reduce the amount of solvent used for dissolution. |
Data Presentation
Table 1: Summary of a Typical Lab-Scale Synthesis of Rhamnetin from Quercetin
| Step | Reactants and Reagents | Key Conditions | Typical Yield | Reference |
| Acetylation | Quercetin, Acetic Anhydride, Pyridine | Room temperature, 12 hours | >95% (Pentaacetylquercetin) | [1] |
| Selective Deacetylation | Pentaacetylquercetin, Imidazole, Methanol | Room temperature, 24 hours | ~70% (Tetraacetylquercetin) | [1] |
| Methylation | Tetraacetylquercetin, Methyl Iodide, K2CO3, DMF | Room temperature, 12 hours | Not specified | [1] |
| Deprotection (Hydrolysis) | Acetylated Rhamnetin derivative, HCl, Acetonitrile | Reflux, 2 hours | ~90% (Rhamnetin) | [1] |
Note: The synthesis of this compound would involve the acetylation of Rhamnetin, following a similar procedure to the first step.
Experimental Protocols
Protocol 1: Synthesis of this compound from Rhamnetin
This protocol is a general guideline and may require optimization for large-scale synthesis.
Materials:
-
Rhamnetin
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Rhamnetin in anhydrous pyridine and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (5-10 molar equivalents) to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is complete when the starting material spot/peak is no longer visible.
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol).
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Mandatory Visualizations
Signaling Pathways
Rhamnetin, the precursor to this compound, has been shown to modulate several key signaling pathways involved in cancer and inflammation. The tetraacetate form is a pro-drug that is expected to be hydrolyzed in vivo to release the active Rhamnetin.
Caption: Rhamnetin's modulation of cancer and inflammatory signaling pathways.
Experimental Workflow
References
Validation & Comparative
Rhamnetin vs. Quercetin: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of flavonoid research, quercetin (B1663063) is a widely studied compound known for its diverse health benefits. Its methylated derivative, rhamnetin (B192265), has also garnered attention for its potential therapeutic applications. This guide provides an objective comparison of the biological activities of rhamnetin and its parent compound, quercetin, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. While the initial topic of interest was Rhamnetin Tetraacetate, a thorough review of the scientific literature revealed a significant lack of available data on the biological activity of this specific derivative. Therefore, this guide will focus on the more extensively researched and directly comparable compounds, rhamnetin and quercetin. This comparison is supported by experimental data from various studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanisms of action.
Data Presentation
Table 1: Comparative Antioxidant Activity of Rhamnetin and Quercetin
| Assay | Rhamnetin (IC50) | Quercetin (IC50) | Reference Compound (IC50) |
| DPPH Radical Scavenging | Effective scavenger[1] | ~3.07 - 4.6 µM[2][3] | Rutin (~5.02 µM)[2] |
| ABTS Radical Scavenging | Effective scavenger[1] | ~3.64 - 48.0 µM[2][3] | Rutin (~95.3 µM)[2] |
| Lipid Peroxidation Inhibition | 6.67 µmol/L[4] | 6.67 µmol/L[4] | N/A |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity. Data from different studies should be compared with caution due to variations in experimental conditions.
Table 2: Comparative Anti-inflammatory Activity of Rhamnetin and Quercetin
| Assay | Cell Line | Rhamnetin | Quercetin | Reference Compound |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | N/A | IC50: ~33.3 - 52.4 µg/mL[2] | Dexamethasone (Varies) |
| IL-6 Inhibition (at 50 µM) | LPS-challenged IPEC-J2 | Decrease in IL-6 levels[2] | Decrease in IL-6 levels[2] | N/A |
Table 3: Comparative Anticancer Activity (Cytotoxicity) of Rhamnetin and Quercetin
| Cell Line | Rhamnetin (IC50) | Quercetin (IC50) |
| MCF-7 (Breast Cancer) | N/A | ~20.9 - 73 µM[2] |
| Various Cancer Cell Lines | N/A | 5.14 - 14.2 µg/mL[2] |
Note: Lower IC50 values indicate greater cytotoxicity towards cancer cells.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.[1]
Materials:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compounds (Rhamnetin, Quercetin)
-
Reference standard (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
Prepare various concentrations of the test compounds and the reference standard.
-
Add a fixed volume of the DPPH solution to each concentration of the test and reference compounds.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cell lines.
Materials:
-
96-well plates
-
Cell line of interest (e.g., MCF-7)
-
Culture medium
-
Test compounds (Rhamnetin, Quercetin)
-
MTT solution (typically 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for MAPK Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (both phosphorylated and total forms) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways
Both rhamnetin and quercetin exert their biological effects by modulating various intracellular signaling pathways.
Antioxidant Signaling Pathways
Quercetin and its derivatives, including rhamnetin, can enhance the endogenous antioxidant defense system through the activation of the Nrf2-Keap1 pathway . Under oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes.
Caption: Nrf2-Keap1 antioxidant signaling pathway modulated by flavonoids.
Anti-inflammatory Signaling Pathways
Rhamnetin and quercetin can inhibit key inflammatory pathways, including the NF-κB and MAPK signaling cascades.[5][6] They can suppress the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.[7] Additionally, they can modulate the activity of MAPKs such as p38, JNK, and ERK, which are involved in inflammatory responses.[5][8][9]
Caption: Inhibition of NF-κB and MAPK inflammatory pathways by flavonoids.
Anticancer Signaling Pathways
The anticancer effects of quercetin and rhamnetin are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[10][11] By inhibiting this pathway, these flavonoids can induce apoptosis and inhibit cancer cell growth.
Caption: Inhibition of the PI3K/Akt/mTOR cell survival pathway by flavonoids.
Conclusion
Both rhamnetin and quercetin exhibit significant antioxidant, anti-inflammatory, and anticancer properties. Quercetin, having been more extensively studied, has a larger body of evidence supporting its efficacy across a broader range of biological assays. However, rhamnetin, as a methylated derivative, also demonstrates potent bioactivities, in some cases comparable to quercetin. The methylation in rhamnetin may influence its bioavailability and metabolic stability, which are critical factors for in vivo efficacy.[12] Further direct comparative studies, particularly in the context of anticancer activity against a wider array of cell lines and in vivo models, are warranted to fully elucidate the therapeutic potential of rhamnetin relative to quercetin. This guide provides a foundational comparison to inform and direct future research in the development of flavonoid-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 11. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Rhamnetin vs. Rhamnetin Tetraacetate: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral bioavailability of rhamnetin (B192265) and its acetylated derivative, rhamnetin tetraacetate. While direct comparative in vivo studies are not extensively available in the current literature, this document synthesizes existing data on rhamnetin, the principles of flavonoid acetylation, and studies on analogous compounds to provide a robust assessment for research and development purposes.
Executive Summary
Rhamnetin, a naturally occurring O-methylated flavonoid, exhibits a range of promising pharmacological activities. However, like many flavonoids, its therapeutic potential is often limited by poor oral bioavailability due to extensive first-pass metabolism and rapid efflux from cells. Acetylation of the free hydroxyl groups, creating this compound, is a chemical modification strategy designed to overcome these limitations. This guide posits that this compound exhibits significantly enhanced bioavailability compared to rhamnetin. This is attributed to increased lipophilicity, leading to improved membrane permeability and cellular uptake, as well as protection against rapid enzymatic degradation.
Data Presentation: Comparative Pharmacokinetic Parameters
Due to the absence of direct comparative studies, the following table presents a hypothetical summary of expected pharmacokinetic parameters based on existing data for rhamnetin's close analogue, isorhamnetin, and the well-documented effects of flavonoid acetylation.
| Pharmacokinetic Parameter | Rhamnetin (Predicted) | This compound (Hypothesized) | Rationale for Hypothesis |
| Maximum Plasma Concentration (Cmax) | Low | High | Acetylation increases lipophilicity, enhancing absorption across the intestinal epithelium. |
| Time to Maximum Plasma Concentration (Tmax) | Moderate | Potentially shorter | Increased passive diffusion due to higher lipophilicity may lead to faster absorption. |
| Area Under the Curve (AUC) | Low | High | Increased absorption and reduced first-pass metabolism lead to greater overall systemic exposure. |
| Bioavailability (%) | Low | Significantly Higher | Acetyl groups protect the flavonoid core from rapid glucuronidation and sulfation in the gut and liver. |
| Elimination Half-life (t1/2) | Short | Longer | Protection from rapid metabolism is expected to prolong the circulation time of the active compound or its deacetylated form. |
Note: The values for Rhamnetin are predicted based on data from structurally similar flavonoids like isorhamnetin. The values for this compound are hypothesized based on the established principles of flavonoid acetylation and data from acetylated quercetin.
Experimental Protocols
To definitively compare the bioavailability of rhamnetin and this compound, the following experimental protocols are proposed:
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of rhamnetin and this compound after oral administration in a rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g, will be used.
-
Drug Administration:
-
Group 1: Rhamnetin (e.g., 50 mg/kg) administered orally via gavage.
-
Group 2: this compound (molar equivalent to the rhamnetin dose) administered orally via gavage.
-
A third group receiving an intravenous administration of rhamnetin can be included to determine absolute bioavailability.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) will be collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of rhamnetin and any detected metabolites (including deacetylated rhamnetin in the tetraacetate group) will be quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, and oral bioavailability.
In Vitro Cellular Uptake Assay
Objective: To compare the cellular uptake of rhamnetin and this compound in a human intestinal cell line model (e.g., Caco-2 cells).
Methodology:
-
Cell Culture: Caco-2 cells will be cultured on permeable supports to form a confluent monolayer, mimicking the intestinal barrier.
-
Compound Incubation: Rhamnetin and this compound will be added to the apical side of the Caco-2 cell monolayers at a specified concentration.
-
Sample Collection: Samples will be collected from both the apical and basolateral compartments at various time points. Cell lysates will also be collected at the end of the experiment.
-
Quantification: The concentrations of the compounds in the collected samples will be determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) will be calculated to quantify the rate of transport across the cell monolayer. Intracellular concentrations will also be compared.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Rhamnetin in an intestinal enterocyte.
Caption: Proposed absorption pathway of this compound.
Caption: Experimental workflow for bioavailability comparison.
Conclusion
The available scientific evidence strongly supports the hypothesis that this compound will exhibit superior oral bioavailability compared to its parent compound, rhamnetin. The acetylation of rhamnetin is a promising strategy to enhance its therapeutic potential by improving its pharmacokinetic profile. Further direct comparative in vivo and in vitro studies, as outlined in this guide, are warranted to definitively quantify the extent of this bioavailability enhancement and to elucidate the precise mechanisms involved. This information will be invaluable for the future development of rhamnetin-based therapeutics.
A Comparative Guide to the Anti-inflammatory Effects of Rhamnetin and Isorhamnetin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, flavonoids stand out for their diverse pharmacological activities. Among them, the O-methylated flavonols Rhamnetin (B192265) and Isorhamnetin have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data, to aid researchers in the fields of inflammation and drug discovery.
Comparative Analysis of Anti-inflammatory Efficacy
Both Rhamnetin and Isorhamnetin exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. While both compounds target common inflammatory cascades, subtle differences in their mechanisms and efficacy have been observed in various in vitro and in vivo models.
Isorhamnetin has been shown to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[1][2] It effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3][4][5] Furthermore, Isorhamnetin can suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) involved in inflammation.[1] Studies have also indicated its ability to block the TLR4 pathway and reduce the generation of reactive oxygen species (ROS), contributing to its anti-inflammatory and antioxidant properties.[6]
Rhamnetin also demonstrates robust anti-inflammatory activity by targeting the MAPK and NF-κB pathways.[7][8] It effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines, including TNF-α and IL-6, in response to inflammatory stimuli.[9][10] Rhamnetin has been observed to directly bind to and inhibit JNK1 and p38 MAPK, key kinases in the inflammatory signaling cascade.[7][8] Additionally, it has shown potential in mitigating neuroinflammation and protecting against organ damage in sepsis models by reducing inflammatory responses.[10][11][12]
Quantitative Data Summary
The following table summarizes the quantitative data on the anti-inflammatory effects of Rhamnetin and Isorhamnetin from various studies. This allows for a direct comparison of their potency in inhibiting key inflammatory markers.
| Compound | Model/Cell Line | Stimulant | Target | Effect | Concentration/Dose | Citation |
| Rhamnetin | RAW 264.7 macrophages | E. coli | NO Production | 11.6% inhibition | 1.6 μM | [9] |
| RAW 264.7 macrophages | E. coli | NO Production | 78.2% inhibition | 50 μM | [9] | |
| RAW 264.7 macrophages | E. coli | IL-6 Production | 12.9% inhibition | 6.3 μM | [9] | |
| RAW 264.7 macrophages | E. coli | IL-6 Production | 92.5% inhibition | 50 μM | [9] | |
| CRAB-infected macrophages | CRAB | NO Production | 22.3% inhibition | 3.1 μM | [9] | |
| CRAB-infected macrophages | CRAB | NO Production | 77.5% inhibition | 50 μM | [9] | |
| CRAB-infected macrophages | CRAB | IL-6 Production | 5.4% inhibition | 3.1 μM | [9] | |
| CRAB-infected macrophages | CRAB | IL-6 Production | 74.4% inhibition | 50 μM | [9] | |
| CRAB-induced sepsis mouse model | CRAB | Serum TNF-α | 68% reduction | Not specified | [12] | |
| CRAB-induced sepsis mouse model | CRAB | Serum IL-6 | 87% reduction | Not specified | [12] | |
| Isorhamnetin | TNF-α-stimulated BEAS-2B cells | TNF-α | Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, CXCL10) | Significant reduction | 20 and 40 μM | [1] |
| LPS-stimulated BV2 microglia | LPS | NO and PGE2 | Significant suppression | Not specified | [6] | |
| LPS-stimulated BV2 microglia | LPS | TNF-α and IL-1β | Downregulation | Not specified | [6] | |
| RAW 264.7 cells and mouse model | LPS | TNF-α, IL-1β, and IL-6 | Marked decrease | Not specified | [5] |
Signaling Pathways
The anti-inflammatory effects of both Rhamnetin and Isorhamnetin are largely mediated through the modulation of the NF-κB and MAPK signaling pathways. The following diagrams illustrate their points of intervention in these critical inflammatory cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Isorhamnetin ameliorates LPS-induced inflammatory response through downregulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis [mdpi.com]
- 10. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The dietary flavonoid rhamnetin inhibits both inflammation and excitotoxicity during ethanol withdrawal in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Rhamnetin Tetraacetate: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Rhamnetin Tetraacetate. Due to the limited direct experimental data on this compound, this guide synthesizes information on the parent compound, Rhamnetin, and explores the likely effects of tetra-acetylation on its antioxidant potential based on studies of acetylated flavonoids. Comparisons are drawn against Rhamnetin and other well-established antioxidants like Quercetin and Trolox.
Introduction to Rhamnetin and the Impact of Acetylation
Rhamnetin is a naturally occurring O-methylated flavonol, a type of flavonoid found in various plants.[1][2] Like many flavonoids, Rhamnetin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] Its antioxidant effects are attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.[4][5]
Acetylation is a chemical modification that can alter the biological properties of flavonoids. The introduction of acetyl groups to the sugar moieties of flavonoid glycosides has been shown to enhance antioxidant activity in some cases, which is often attributed to increased lipophilicity.[6][7] However, when the hydroxyl groups on the flavonoid's core structure (aglycone) are acetylated, as is the case with this compound, the antioxidant capacity is generally reduced.[7] This is because the hydroxyl groups are crucial for the free radical scavenging activity of flavonoids.[7]
Comparative Antioxidant Capacity: A Data-Driven Overview
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Reference Compound (IC50) |
| Rhamnetin | Effective scavenger | Effective scavenger | Quercetin (DPPH IC50: 3.07 µmol/L; ABTS IC50: 3.64 µmol/L)[5] |
| Quercetin | 3.07 µmol/L[5] | 3.64 µmol/L[5] | - |
| Trolox | Standard | Standard | - |
| This compound | Data not available (expected to be lower than Rhamnetin) | Data not available (expected to be lower than Rhamnetin) | - |
Note: The antioxidant activity of flavonoids can vary depending on the specific assay and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols for Antioxidant Capacity Assessment
Accurate and reproducible assessment of antioxidant capacity is crucial for comparative studies. The following are detailed methodologies for two commonly used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8]
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Add various concentrations of the test compound (e.g., this compound) to the DPPH solution in a 96-well plate.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution spectrophotometrically at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[8]
Protocol:
-
Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), record the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
Visualizing Experimental and Signaling Pathways
To aid in the understanding of the experimental workflow and the molecular mechanisms underlying the antioxidant effects of flavonoids like Rhamnetin, the following diagrams are provided.
Caption: Workflow for in vitro antioxidant assays (DPPH & ABTS).
Rhamnetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.
Caption: Signaling pathways modulated by Rhamnetin.
Conclusion
While direct experimental validation of this compound's antioxidant capacity is currently lacking, the available evidence on acetylated flavonoids strongly suggests a diminished radical scavenging activity compared to its parent compound, Rhamnetin. The acetylation of key hydroxyl groups, essential for antioxidant function, is the primary reason for this predicted decrease.
Rhamnetin itself is a potent antioxidant that functions through both direct radical scavenging and the modulation of cellular defense pathways, such as inhibiting the TLR4/MAPK signaling cascade and upregulating antioxidant enzymes.[4][5] Future research should focus on the direct evaluation of this compound using standardized antioxidant assays to confirm these structure-activity relationships and to fully elucidate its potential as a therapeutic agent. For drug development professionals, while acetylation may improve bioavailability, it is critical to consider the trade-off with antioxidant efficacy.
References
- 1. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medscidiscovery.com [medscidiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
A Comparative Analysis of Acetylated vs. Non-Acetylated Rhamnetin: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of acetylated and non-acetylated rhamnetin (B192265) for researchers, scientists, and drug development professionals. While direct comparative studies on the biological activities of acetylated versus non-acetylated rhamnetin are limited in current literature, this document extrapolates potential differences based on established findings for rhamnetin and the known effects of acetylation on other flavonoids, such as quercetin (B1663063).
Introduction to Rhamnetin and the Rationale for Acetylation
Rhamnetin, a naturally occurring O-methylated flavonoid, has demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] However, like many flavonoids, its therapeutic potential can be limited by factors such as poor solubility and bioavailability. Acetylation, the process of introducing an acetyl functional group, is a chemical modification strategy that has been shown to enhance the lipophilicity and cellular uptake of other flavonoids, potentially leading to improved biological activity.[2][3] This guide explores the anticipated comparative profiles of acetylated and non-acetylated rhamnetin.
Comparative Biological Activities and Properties
Based on studies of rhamnetin and the effects of acetylation on structurally similar flavonoids, the following table summarizes the expected comparative performance.
| Property | Non-Acetylated Rhamnetin | Acetylated Rhamnetin (Projected) | Supporting Evidence for Projection |
| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines (TNF-α, IL-6) and mediators (NO) through pathways like MAPK and NF-κB.[4][5] | Potentially enhanced anti-inflammatory effects due to increased cellular uptake and bioavailability. | Acetylation of other phenolics has been shown to exert the same or even higher antithrombotic activity.[3] |
| Anticancer Activity | Induces radiosensitization and inhibits epithelial-mesenchymal transition in non-small cell lung cancer by suppressing Notch-1 signaling.[6] | May exhibit enhanced cancer cell proliferation inhibition and anti-migration properties. | Acetylation of quercetin and kaempferol (B1673270) enhanced their tumor cell growth inhibitory potential.[2][7] |
| Antioxidant Activity | Possesses antioxidant properties.[1] | The effect of acetylation on antioxidant activity can vary. It may decrease, as the free hydroxyl groups are crucial for radical scavenging. | Acetylation of quercetin resulted in a decrease in antioxidant activity.[8] |
| Solubility & Bioavailability | Limited by its relatively polar nature. | Expected to have increased lipophilicity, potentially leading to improved membrane permeability and oral bioavailability. | Acetylation of hydroxytyrosol (B1673988) significantly increases its transport across the small intestinal epithelial cell barrier.[3] |
Signaling Pathways Modulated by Rhamnetin
Rhamnetin has been shown to modulate several key signaling pathways involved in inflammation and cancer. The diagrams below illustrate these pathways.
Caption: Inhibition of the NF-κB signaling pathway by rhamnetin.
Caption: Rhamnetin-mediated inhibition of the MAPK signaling pathway.
Caption: Rhamnetin's role in the Notch-1 signaling pathway.
Experimental Protocols
Synthesis of Acetylated Rhamnetin
The synthesis of acetylated rhamnetin can be adapted from established protocols for the acetylation of other flavonoids, such as quercetin.[2][8]
Materials:
-
Rhamnetin
-
Acetic anhydride (B1165640)
-
Pyridine (as a catalyst)
-
Anhydrous sodium sulfate (B86663)
-
Dichloromethane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve rhamnetin in pyridine.
-
Add acetic anhydride to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield acetylated rhamnetin.
-
Characterize the final product using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of both rhamnetin and acetylated rhamnetin on cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., NCI-H1299, NCI-H460)
-
96-well plates
-
Complete growth medium
-
Rhamnetin and acetylated rhamnetin stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of rhamnetin or acetylated rhamnetin for a specified period (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
24-well plates
-
Complete growth medium
-
LPS
-
Rhamnetin and acetylated rhamnetin stock solutions
-
Griess reagent
Procedure:
-
Seed macrophage cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of rhamnetin or acetylated rhamnetin for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative study of acetylated and non-acetylated rhamnetin.
Caption: Workflow for comparative analysis.
Conclusion and Future Directions
While non-acetylated rhamnetin demonstrates significant therapeutic potential, its acetylated counterpart is projected to exhibit enhanced biological activities, particularly in anticancer and anti-inflammatory applications, due to potentially improved bioavailability. However, a decrease in direct antioxidant capacity might be observed. Further in-depth experimental studies are crucial to validate these hypotheses and to fully elucidate the structure-activity relationship of acetylated rhamnetin. Such research will be invaluable for the development of novel and more effective flavonoid-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhamnetin and Cirsiliol Induce Radiosensitization and Inhibition of Epithelial-Mesenchymal Transition (EMT) by miR-34a-mediated Suppression of Notch-1 Expression in Non-small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Design, Synthesis and Antioxidant, Antileishmania, Anti-Inflammatory and Anticancer Activities of a Novel Quercetin Acetylated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Rhamnetin vs. Rhamnetin Tetraacetate in Cancer Cells: A Head-to-Head Comparison
In the landscape of cancer research, natural flavonoids have emerged as promising candidates for novel therapeutic strategies. Among these, Rhamnetin, a methylated derivative of quercetin (B1663063), has garnered significant attention for its demonstrated anticancer properties. This guide provides a detailed comparison of Rhamnetin and its synthetic derivative, Rhamnetin Tetraacetate, in the context of their effects on cancer cells. While extensive data exists for Rhamnetin, research on this compound is less comprehensive. This comparison, therefore, synthesizes established findings for Rhamnetin with a theoretical perspective on this compound, based on the known effects of flavonoid acetylation.
Chemical Structures
Rhamnetin is a naturally occurring O-methylated flavonol.[1] Its structure features hydroxyl groups that are crucial for its biological activity. This compound is a synthetic derivative where the four hydroxyl groups of Rhamnetin are replaced by acetate (B1210297) esters. This structural modification is expected to increase the lipophilicity of the molecule, which could potentially enhance its cellular uptake and subsequent biological effects.
Comparative Analysis of Anticancer Activity
Direct comparative studies on the anticancer effects of Rhamnetin and this compound are currently limited in published literature. However, by examining the extensive research on Rhamnetin and the general effects of flavonoid acetylation, we can infer a potential comparative profile.
Data Summary: Rhamnetin vs. This compound
| Parameter | Rhamnetin | This compound |
| Cell Viability / Cytotoxicity | Dose- and time-dependently suppresses the viability of cancer cells such as MCF-7.[2] For example, significant decreases in MCF-7 cell proliferation were observed with 15–25 µM Rhamnetin after 48 hours.[2] | No direct experimental data available. Acetylation of other flavonoids like quercetin and kaempferol (B1673270) has been shown to enhance their inhibitory effect on cancer cell proliferation.[2][3] |
| Apoptosis Induction | Induces apoptosis in various cancer cell lines. In MCF-7 cells, treatment with 20 and 25 µM Rhamnetin for 48 hours significantly increased caspase-3/9 activity.[2] | No direct experimental data available. The acylation of flavonoids can enhance their ability to induce apoptosis in cancer cells.[4] |
| Cell Cycle Arrest | Induces cell cycle arrest. In human ovarian cancer (SKOV3) cells, Rhamnetin caused arrest at the G1 phase.[5] | No direct experimental data available. |
| Anti-Metastatic Potential | Inhibits cancer cell migration and invasion.[6] | No direct experimental data available. The acetylation of some flavonoids, like apigenin, has been shown to confer strong anti-migration activity.[2][3] |
| Signaling Pathway Modulation | Modulates key cancer-related signaling pathways, including the miR-34a/Notch-1 pathway.[2][7] | No direct experimental data available. |
Signaling Pathways and Mechanisms of Action
Rhamnetin exerts its anticancer effects through the modulation of multiple signaling pathways. A key mechanism identified in breast cancer cells is the upregulation of p53 and microRNA-34a (miR-34a), which in turn suppresses the Notch-1 signaling pathway, a critical regulator of cell proliferation and survival.[2][7]
For this compound, it is hypothesized that its increased lipophilicity may lead to higher intracellular concentrations, potentially amplifying the effects observed with Rhamnetin. The acetate groups may be hydrolyzed by intracellular esterases, releasing Rhamnetin to act on its targets.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common experimental protocols used to evaluate the anticancer effects of compounds like Rhamnetin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Rhamnetin) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Caspase Activity)
-
Cell Culture and Treatment: Cancer cells are cultured and treated with the compounds as described for the cell viability assay.
-
Cell Lysis: After treatment, cells are harvested and lysed to release cellular proteins.
-
Caspase Assay: The activity of caspases (e.g., caspase-3 and caspase-9) in the cell lysates is measured using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions.
-
Data Analysis: The results are typically normalized to the protein concentration of the lysate and expressed as a fold change relative to the untreated control.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Notch-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Rhamnetin demonstrates significant potential as an anticancer agent, with well-documented effects on cell viability, apoptosis, and key signaling pathways in various cancer models.[6] While direct experimental evidence for the anticancer activity of this compound is lacking, the principles of medicinal chemistry suggest that its increased lipophilicity due to acetylation could lead to enhanced bioavailability and cellular uptake.[4] This modification has the potential to either amplify the known anticancer effects of Rhamnetin or possibly introduce novel activities. Future research should focus on the direct comparative evaluation of Rhamnetin and this compound in a panel of cancer cell lines to validate these hypotheses and elucidate the structure-activity relationship. Such studies are imperative to determine if this compound represents a more potent or efficacious derivative for potential therapeutic development.
References
- 1. Rhamnetin | C16H12O7 | CID 5281691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]
- 3. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medscidiscovery.com [medscidiscovery.com]
- 6. sciprofiles.com [sciprofiles.com]
- 7. Rhamnetin induces apoptosis in human breast cancer cells via the miR-34a/Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Rhamnetin Tetraacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Rhamnetin Tetraacetate, a promising flavonoid derivative with various potential therapeutic applications, is paramount in research and drug development. When analytical methodologies are transferred between laboratories, or when different techniques are employed within a single study, cross-validation is a critical step to ensure the consistency and reliability of the generated data. This guide provides a framework for the cross-validation of analytical methods for this compound, presenting a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
While specific cross-validation studies for this compound are not widely available in public literature, this guide utilizes established principles of bioanalytical method cross-validation to present a practical comparison. The following sections detail the hypothetical yet realistic performance data for these two methods, outline the experimental protocols for cross-validation, and provide a visual workflow to guide researchers in this essential process.
Comparative Analysis of Analytical Methods
Cross-validation necessitates a direct comparison of the performance characteristics of two or more analytical methods to demonstrate the comparability of their results. Below is a summary of key validation parameters for two hypothetical analytical methods for the quantification of this compound in a biological matrix (e.g., human plasma).
| Validation Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Range | 10 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Intra-day | ≤ 5.0% | ≤ 3.0% |
| - Inter-day | ≤ 8.0% | ≤ 5.0% |
| Selectivity | No significant interference from endogenous components | Highly selective with minimal matrix effects |
Experimental Protocols for Cross-Validation
A robust cross-validation study involves analyzing the same set of samples with the two methods being compared.
Objective: To evaluate the concordance of results obtained from an HPLC-UV method and a UPLC-MS/MS method for the quantification of this compound in human plasma.
Materials:
-
Blank human plasma from at least six different sources.
-
Certified reference standard of this compound.
-
Quality control (QC) samples at low, medium, and high concentrations, prepared independently for each method.
-
Incurred study samples (if available).
Methodology:
-
Preparation of Validation Samples:
-
Prepare calibration standards by spiking blank human plasma with known concentrations of the this compound reference standard to cover the analytical range of both methods.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range of both methods. It is recommended to perform the analysis in triplicate for each QC sample.
-
-
Sample Analysis:
-
Analyze the calibration standards and QC samples using both the validated HPLC-UV and UPLC-MS/MS methods.
-
If available, analyze a minimum of 20 incurred study samples in a single run with both methods.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the concentration of this compound in the QC and incurred study samples using the calibration curves generated by each method.
-
The percentage difference between the values obtained from the two methods for at least two-thirds of the samples should be within ±20.0% of the mean value.
-
Method A: HPLC-UV Protocol
-
Chromatographic System: Agilent 1200 Series or equivalent.
-
Column: Zorbax SB-C18 (4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
Method B: UPLC-MS/MS Protocol
-
Chromatographic System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Specific precursor and product ions for this compound and an internal standard.
Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process.
Safety Operating Guide
Navigating the Safe Disposal of Rhamnetin Tetraacetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Rhamnetin Tetraacetate, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
-
Safety Glasses or Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as hazardous waste.[2] Disposing of this chemical in the regular trash or down the drain is not permissible.[1][2]
Step 1: Waste Identification and Classification
Treat all this compound waste, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions, as hazardous chemical waste.[3] Do not mix it with other waste streams unless compatibility has been verified.
Step 2: Container Selection and Preparation
-
Primary Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-on cap.[4][5] Plastic bottles are often preferred over glass to minimize the risk of breakage.[2] The container must be in good condition, free from cracks or leaks.[5]
-
Container Labeling: As soon as the first waste is added, label the container clearly with a hazardous waste tag provided by your EHS department.[2][3] The label must include:
Step 3: Waste Accumulation and Storage
-
Segregation: Store the this compound waste container segregated from incompatible materials, such as strong oxidizing agents.[1]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]
-
Storage Location: Store the waste in a designated, well-ventilated hazardous waste accumulation area within your laboratory. Keep the container closed except when adding waste.[4][5]
Step 4: Disposal Request and Pickup
-
Scheduling Pickup: Once the container is full or has reached the storage time limit set by your institution (e.g., 90 days), submit a hazardous waste pickup request to your EHS department.[4]
-
Documentation: Complete any required waste information forms, accurately listing the contents of the container.[2]
Disposal of Contaminated Materials
A summary of disposal procedures for materials contaminated with this compound is provided in the table below.
| Contaminated Item | Disposal Procedure |
| Solid Waste (e.g., gloves, weighing paper, paper towels) | Double-bag in clear plastic bags, seal each bag individually, and affix a hazardous waste tag detailing the chemical contaminant.[4] |
| Sharps (e.g., contaminated needles, Pasteur pipettes) | Place in a designated, puncture-proof sharps container labeled as hazardous waste. |
| Empty Product Containers | Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste.[3][5] After rinsing and air-drying, deface the original label and dispose of the container in the regular trash, unless institutional policy dictates otherwise.[3][5] |
| Aqueous Solutions | Collect in a labeled hazardous waste container. Do not dispose of down the drain.[1] |
| Organic Solvent Solutions | Collect in a labeled hazardous waste container, ensuring segregation from incompatible waste streams. |
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Control Ignition Sources: If the spilled material is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Clean Up: Wearing appropriate PPE, carefully clean up the spill. All cleanup materials must be disposed of as hazardous waste.
-
Decontaminate: Decontaminate the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Below is a decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Guide to Handling Rhamnetin Tetraacetate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Rhamnetin Tetraacetate. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Risk Assessment
Known Hazards of Parent Compound (Rhamnetin): [1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Acetylation can alter the biological activity of flavonoids, but the fundamental precautions for handling a powdered chemical with irritant properties should be strictly followed.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised, especially when handling the powder.[3] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated.[3] |
| Body Protection | Laboratory Coat or Disposable Gown | A long-sleeved lab coat should be worn. For larger quantities or when there is a risk of significant contamination, a disposable gown made of a low-permeability fabric is recommended.[3] |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Safety goggles are mandatory to protect against dust particles.[3][4] A face shield should be worn in addition to goggles when there is a risk of splashing or aerosolization.[3] |
| Respiratory Protection | N95 Respirator or higher | An N95-rated respirator or a higher level of respiratory protection is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[3][5] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risk.
3.1. Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation.
3.2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.
-
Weighing and Aliquoting:
-
Perform these tasks on a disposable weigh paper or in a suitable container within the fume hood.
-
Use tools (spatulas, etc.) dedicated to this compound or thoroughly cleaned before and after use.
-
-
Dissolving: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminant.
-
Carefully doff PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Solid this compound waste and any grossly contaminated materials (e.g., weigh boats, pipette tips) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Solutions of this compound should be collected in a labeled, sealed container for liquid hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[1][6]
-
-
Contaminated PPE:
-
Disposable gloves, gowns, and other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.
-
Disposal must be carried out in accordance with all local, state, and federal regulations.[1]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spills:
-
For small spills, carefully clean up the powder using a damp cloth or absorbent pads to avoid creating dust.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
